2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-bromohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c11-7-3-1-2-4-10(15)16-12-8(13)5-6-9(12)14/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBXHXMDDHQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate: Properties, Mechanisms, and Protocols
Introduction: The Versatility of a Heterobifunctional Linker
In the landscape of bioconjugation and chemical biology, precision and control are paramount. The ability to selectively link different molecular entities—be it proteins, peptides, oligonucleotides, or synthetic payloads—underpins advancements in therapeutics, diagnostics, and fundamental research. 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, a heterobifunctional crosslinking agent, emerges as a critical tool in this context.
This molecule is engineered with two distinct reactive functionalities. At one end, an N-hydroxysuccinimide (NHS) ester provides a highly efficient handle for reacting with primary amines, such as the side chains of lysine residues on proteins. At the other end, a terminal bromide on a six-carbon aliphatic chain serves as a versatile site for nucleophilic substitution. This dual reactivity allows for a controlled, stepwise conjugation strategy, making it an invaluable reagent for researchers in drug development, proteomics, and materials science. This guide provides an in-depth examination of its chemical properties, reaction mechanisms, and practical applications, grounded in field-proven insights.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its successful application. These properties dictate solubility, stability, and reactivity, directly influencing experimental design and outcomes.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 42014-54-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrNO₄ | [1][2] |
| Molecular Weight | 292.1 g/mol | [1][2] |
| Purity | ≥95% (Typical) | [1][2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in anhydrous DMSO and DMF; poor solubility in aqueous buffers. | [3][4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][5] |
Expert Insights on Stability and Handling
The utility of any NHS ester is intrinsically tied to its reactivity, which also makes it susceptible to degradation. The primary degradation pathway is hydrolysis of the ester bond, a reaction that competes directly with the desired aminolysis.[6]
-
Moisture Sensitivity: Hydrolysis is the principal enemy of NHS esters. It is imperative to handle the solid reagent in a low-humidity environment. Before opening a vial stored at -20°C, it must be allowed to equilibrate completely to room temperature.[7][8] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would lead to rapid inactivation.
-
Solvent Quality: When preparing stock solutions, only fresh, anhydrous-grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) should be used.[5][7] Note that DMF can degrade over time to produce dimethylamine, which will consume the NHS ester.[3] A "fishy" odor is a tell-tale sign of DMF degradation.
-
Solution Stability: Stock solutions in anhydrous DMSO or DMF are significantly more stable than aqueous solutions. For long-term storage, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] Aqueous solutions should be prepared immediately before use and cannot be stored.[6]
Dual-Mode Reactivity: A Mechanistic Deep Dive
The power of this compound lies in its two chemically orthogonal reactive centers. This allows for a sequential approach to conjugation, where one reaction can be completed before initiating the second.
The Amine-Reactive NHS Ester
The NHS ester is a well-established functional group for targeting primary amines, which are abundant on the surface of proteins (N-terminus and lysine residues).[5][9] The reaction proceeds via a nucleophilic acyl substitution.
Causality of pH Control: The efficiency of this reaction is critically dependent on pH.[3][9]
-
Below pH 8: The primary amine (R-NH₂) is predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), significantly slowing or preventing the reaction.
-
Optimal Range (pH 8.3 - 8.5): This pH represents a finely tuned compromise. A sufficient population of the amine is deprotonated and thus nucleophilic, while the rate of competing NHS ester hydrolysis remains manageable.[3][4][9]
-
Above pH 8.5: The rate of hydrolysis increases dramatically, consuming the reagent before it can effectively react with the target amine, leading to diminished yields.[6]
The reaction results in the formation of a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
Caption: Mechanism of NHS ester reaction with a primary amine.
The Nucleophile-Reactive Bromo Group
The hexyl bromide moiety provides the second stage of reactivity. The bromide ion is an excellent leaving group, making the terminal carbon atom susceptible to attack by various nucleophiles in a classic Sₙ2 reaction.[2] This functionality is particularly useful for reacting with thiol groups, such as those from cysteine residues in proteins or engineered into other molecules.
This dual-mechanism design enables powerful experimental workflows, such as first conjugating the linker to a protein via its amines, purifying the intermediate, and then reacting the bromo group with a second molecule of interest.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fluidic.com [fluidic.com]
synthesis of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
An In-depth Technical Guide on the Synthesis of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a crucial heterobifunctional crosslinker in modern drug development and bioconjugation. We will delve into the reaction's mechanistic underpinnings, provide a field-tested, step-by-step protocol, and discuss the critical aspects of product characterization and application.
Introduction: The Strategic Importance of NHS-Ester Crosslinkers
This compound, commonly abbreviated as NHS-bromohexanoate, belongs to the class of N-hydroxysuccinimide (NHS) esters. These compounds are paramount in bioconjugation chemistry due to the NHS ester's reactivity towards primary amines, which are abundant in biomolecules like proteins (at the N-terminus and on lysine side chains). The bromo- functionality, on the other hand, provides a reactive handle for covalent modification with thiol groups, commonly found in cysteine residues. This dual reactivity allows for the precise and stable linkage of different molecular entities, a cornerstone of antibody-drug conjugate (ADC) development, protein immobilization, and diagnostic assay design.
The 6-bromohexanoate linker provides a flexible spacer arm, which is often critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance. The synthesis of this reagent is a foundational technique for any laboratory engaged in advanced bioconjugation strategies.
Reaction Mechanism: The Carbodiimide-Mediated Esterification
The proceeds via the activation of the carboxylic acid group of 6-bromohexanoic acid with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This is followed by the esterification with N-hydroxysuccinimide (NHS).
The reaction mechanism can be broken down into two key steps:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group of 6-bromohexanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.
-
Nucleophilic Attack by N-hydroxysuccinimide: The hydroxyl group of NHS acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired NHS ester and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). DCU is poorly soluble in most organic solvents and can be easily removed by filtration.
This two-step, one-pot synthesis is efficient and generally provides high yields of the target compound.
Experimental Protocol: A Validated Synthesis Workflow
This protocol details a reliable method for the .
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 6-Bromohexanoic acid | ≥97% | Sigma-Aldrich | |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich | Moisture sensitive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |
| Ethyl acetate | ACS grade | Fisher Scientific | For recrystallization. |
| Hexanes | ACS grade | Fisher Scientific | For recrystallization. |
| Magnesium sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying. |
| Round-bottom flask | 250 mL | Oven-dried before use. | |
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Filtration apparatus | Buchner funnel and filter paper. | ||
| Rotary evaporator |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromohexanoic acid (e.g., 5.0 g, 25.6 mmol). Dissolve the acid in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of NHS: To the stirred solution, add N-hydroxysuccinimide (3.2 g, 27.8 mmol, 1.1 equivalents). Stir until the NHS is fully dissolved.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0 °C. This is crucial to control the reaction rate and minimize side reactions.
-
Initiation with DCC: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (5.8 g, 28.1 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the cold, stirred reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Work-up and Purification:
-
Filtration: After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any residual product.
-
Solvent Removal: Transfer the filtrate to a clean round-bottom flask and remove the DCM using a rotary evaporator.
-
Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
-
Isolation and Drying: Collect the white crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Product Characterization: Ensuring Identity and Purity
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the hexanoate chain, the succinimide ring, and the methylene group adjacent to the bromine atom. The integration of these peaks should be consistent with the expected structure.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton, with distinct signals for the carbonyl carbons of the ester and the succinimide, the carbons of the alkyl chain, and the carbon bearing the bromine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, which should correspond to the calculated mass of this compound (C₁₀H₁₂BrNO₄).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups of the NHS ester and the C-Br bond.
Applications in Drug Development and Research
The utility of this compound is extensive and continues to grow:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is used to attach cytotoxic drugs to monoclonal antibodies. The NHS ester end reacts with lysine residues on the antibody, while the bromo- end can be used to conjugate a thiol-containing drug molecule.
-
Protein Immobilization: The NHS ester can be used to immobilize proteins onto amine-functionalized surfaces, such as beads or microplates, for use in immunoassays or affinity chromatography.
-
Peptide Modification: Specific modification of peptides at their N-terminus or lysine side chains allows for the introduction of a bromo- handle for further functionalization.
-
Fluorescent Labeling: The bromo- group can be reacted with a thiol-containing fluorescent dye, allowing for the labeling of proteins and other biomolecules that have been previously modified with the NHS ester.
Safety and Handling
-
6-Bromohexanoic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N,N'-Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The is a robust and reproducible process that provides access to a versatile crosslinking reagent. By understanding the underlying chemistry and adhering to a carefully controlled protocol, researchers can confidently produce high-purity material for a wide range of applications in drug development and biomedical research. The ability to precisely link biomolecules is a powerful tool, and this NHS-bromohexanoate crosslinker is a key enabler of this technology.
A Technical Guide to the NHS-bromohexanoate Linker: Structure, Reactivity, and Applications in Bioconjugation
Abstract
Heterobifunctional crosslinkers are foundational tools in modern biotechnology, enabling the precise covalent joining of distinct biomolecules.[1] Among these, the NHS-bromohexanoate linker stands out as a versatile reagent for amine-to-thiol conjugation. This guide provides an in-depth technical analysis of its molecular structure, dual-reaction chemistry, and practical applications. We will explore the nuanced kinetics of its N-hydroxysuccinimide (NHS) ester and bromo-alkyl functionalities, offering field-proven insights and detailed protocols for its use in creating stable bioconjugates for research, diagnostics, and therapeutic development, such as antibody-drug conjugates (ADCs).[2][3]
Part 1: The NHS-bromohexanoate Linker: A Molecular Profile
The NHS-bromohexanoate linker is a heterobifunctional reagent designed for the sequential and controlled conjugation of two different molecules.[4] Its architecture features two distinct reactive groups at either end of a six-carbon aliphatic spacer, allowing for directed crosslinking strategies that minimize the formation of undesirable homodimers and polymers.[5]
Chemical Structure and Properties
The linker, chemically named (2,5-dioxopyrrolidin-1-yl) 6-bromohexanoate, possesses an amine-reactive NHS ester and a thiol-reactive bromoalkane. The hexanoate chain serves as a flexible spacer, separating the conjugated molecules.
References
Introduction: The Strategic Role of Heterobifunctional Crosslinkers
An In-Depth Technical Guide to Bioconjugation with 6-Bromohexanoic Acid NHS Ester
In the landscape of bioconjugation, the precise and stable linkage of biomolecules is paramount for developing advanced diagnostics, therapeutics like Antibody-Drug Conjugates (ADCs), and research tools.[1] Heterobifunctional crosslinkers are master tools in this endeavor, possessing two distinct reactive groups that enable sequential, controlled conjugation reactions. This guide focuses on a powerful example: 6-bromohexanoic acid N-hydroxysuccinimide (NHS) ester. This molecule uniquely combines two orthogonal and highly effective chemistries: amine-reactive NHS ester chemistry and thiol-reactive haloalkane chemistry.
The NHS ester group provides a highly efficient mechanism for coupling to primary amines (–NH₂) found on the N-terminus and lysine side chains of proteins.[][3] This reaction forms a stable, covalent amide bond.[1][] The terminal alkyl bromide, a good leaving group, serves as a selective electrophile for nucleophilic substitution, most notably with the sulfhydryl groups of cysteine residues.[4][5][6][7] This two-stage reactivity allows a researcher to first functionalize a protein with a "handle" (the bromo group) and then, in a separate, controlled step, attach a second molecule of interest, such as a thiol-modified drug, peptide, or surface.
This guide, intended for researchers and drug development professionals, provides a deep dive into the chemistry, experimental protocols, and critical considerations for successfully employing 6-bromohexanoic acid NHS ester in your bioconjugation workflows.
Physicochemical Properties and Handling
Understanding the reagent's properties is the foundation of a successful conjugation strategy. 6-bromohexanoic acid NHS ester is the activated form of 6-bromohexanoic acid.[8] The parent acid is a white to light orange crystalline solid with a melting point of 32-34°C.[9][10][11][12]
| Property | Value / Comment | Source |
| Molecular Formula | C₁₀H₁₄BrNO₄ | Derived |
| Molecular Weight | 292.13 g/mol | Derived |
| Appearance | White to off-white solid | [8] |
| NHS Ester Storage | Store at -20°C, desiccated. | [13] |
| Solubility | Soluble in anhydrous DMSO or DMF. | [14][15] |
| Key Reactive Groups | N-hydroxysuccinimide Ester, Terminal Alkyl Bromide | N/A |
Crucial Handling Insight: The NHS ester moiety is highly susceptible to hydrolysis in aqueous environments.[16] Therefore, it is imperative to store the reagent under dry conditions and to prepare stock solutions in anhydrous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[14] Allowing the vial to warm to room temperature before opening prevents moisture condensation, which can rapidly inactivate the reagent.[13]
Part 1: The Amine Coupling Reaction (NHS Ester Acylation)
The first stage of conjugation involves the reaction of the NHS ester with primary amines on the target biomolecule.
Mechanism of Action
The reaction is a nucleophilic acyl substitution. The deprotonated primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][]
Caption: NHS ester reaction with a protein's primary amine.
Critical Parameters & Causality
-
pH (Optimal Range: 7.2 - 8.5): This is the most critical parameter. Below pH 7.2, the amine is predominantly protonated (R-NH₃⁺) and non-nucleophilic, halting the reaction.[14][16] Above pH 8.5, the rate of NHS ester hydrolysis to a non-reactive carboxylic acid dramatically increases, significantly reducing conjugation efficiency.[14][16] A common starting point is pH 8.3 in a bicarbonate or borate buffer.[14]
-
Buffer Selection: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible as they will compete with the target protein for reaction with the NHS ester.[14][16] Phosphate-buffered saline (PBS, pH 7.4) can be used, but the reaction will be slower, requiring longer incubation times.[17]
-
Molar Ratio: The ratio of crosslinker to protein determines the degree of labeling. A starting point for mono-labeling is often a 5-10 fold molar excess of the NHS ester.[14][16] This must be optimized empirically, as protein structure and lysine accessibility vary greatly.[17]
Experimental Protocol: Protein Labeling
-
Protein Preparation:
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of 6-bromohexanoic acid NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount in anhydrous DMSO to a concentration of ~10 mg/mL.[13]
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Purification of Bromo-Functionalized Protein:
Part 2: The Thiol-Reactive Alkylation
With the bromo-functionalized protein now purified, the second stage of conjugation can proceed. The terminal alkyl bromide is an electrophile that readily reacts with strong nucleophiles, particularly the thiol group of a cysteine residue.
Mechanism of Action
This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiolate anion (R-S⁻) of a cysteine residue attacks the carbon atom bearing the bromine atom. This displaces the bromide ion and forms a stable thioether bond.[18]
Caption: Alkylation of a thiol by the bromo-functionalized protein.
Critical Parameters & Causality
-
pH (Optimal Range: 7.5 - 8.5): The thiol group must be deprotonated to the more nucleophilic thiolate anion (R-S⁻) for the reaction to proceed efficiently. Since the pKa of the cysteine sulfhydryl group is ~8.3, a slightly basic pH ensures a sufficient concentration of thiolate.[5][6]
-
Reducing Agents: If the target protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like DTT or TCEP is required. TCEP is often preferred as it does not contain a thiol itself and thus does not compete in the subsequent alkylation reaction.
-
Absence of Other Nucleophiles: The reaction buffer should be free of other potent nucleophiles (like free thiols) that could compete with the target molecule.
Integrated Experimental Workflow
The following diagram illustrates the complete, two-stage bioconjugation process.
Caption: End-to-end workflow for two-stage bioconjugation.
Purification and Characterization
Purification is a self-validating step crucial for ensuring the homogeneity and safety of the final conjugate, especially in therapeutic applications.
| Method | Principle | Use Case |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates based on molecular size. | Excellent for removing small molecule reagents after both reaction stages.[14][15] |
| Ion Exchange Chromatography (IEX) | Separates based on net charge. | Useful if the conjugation significantly alters the pI of the protein. |
| Affinity Chromatography (e.g., His-tag) | Separates based on specific binding interactions. | Ideal for purifying recombinant proteins at any stage.[19][20] |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be effective for separating unconjugated protein from more hydrophobic drug-conjugates. |
After purification, the final conjugate should be characterized to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE, Mass Spectrometry (MS), and HPLC.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (Stage 1) | 1. Hydrolyzed/inactive NHS ester. 2. Incompatible buffer (e.g., Tris). 3. Reaction pH too low. | 1. Use fresh, anhydrous DMSO; ensure reagent vial is at RT before opening.[13] 2. Perform buffer exchange into an amine-free buffer (bicarbonate, borate).[16] 3. Verify buffer pH is in the 7.2-8.5 range.[16] |
| Protein Aggregation | 1. High concentration of organic solvent (DMSO/DMF). 2. Alteration of protein surface charge/hydrophobicity. | 1. Keep final organic solvent concentration <10%. 2. Optimize molar ratio of crosslinker; screen different buffer conditions. |
| No/Low Conjugation (Stage 2) | 1. Incomplete removal of quenching reagent from Stage 1. 2. Thiol group is oxidized (disulfide). 3. Reaction pH too low. | 1. Ensure efficient purification after quenching. 2. Pre-treat thiol molecule with a non-thiol reducing agent like TCEP. 3. Ensure reaction pH is >7.5 to promote thiolate formation. |
Conclusion and Future Outlook
6-bromohexanoic acid NHS ester is a versatile and powerful tool for creating well-defined bioconjugates. Its orthogonal reactivity allows for a controlled, two-step process that is fundamental to the construction of complex biomolecular architectures. By understanding the underlying chemical principles—the pH-dependence of amine acylation, the susceptibility of NHS esters to hydrolysis, and the nucleophilic nature of thiol alkylation—researchers can harness this reagent to advance programs in targeted drug delivery, diagnostics, and fundamental biological research. Mastery of the associated protocols for reaction, purification, and characterization is the key to unlocking its full potential.
References
- 1. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromohexanoic acid | 4224-70-8 | Benchchem [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. 6-bromohexanoic Acid | 4224-70-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Page loading... [guidechem.com]
- 11. 6-Bromohexanoic acid | CAS#:4224-70-8 | Chemsrc [chemsrc.com]
- 12. 6-溴己酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 19. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 20. m.youtube.com [m.youtube.com]
solubility of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate in organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial bifunctional linker in bioconjugation and drug development. Given the limited availability of specific solubility data in public literature, this document equips researchers with the theoretical knowledge and practical methodologies to determine its solubility in various organic solvents, ensuring optimal conditions for its use in synthesis and purification.
Introduction to this compound
This compound (CAS 42014-54-0) is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.1 g/mol .[1][2][3] It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal bromoalkane. The NHS ester is highly reactive towards primary amines, making it a valuable tool for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1] The bromoalkane group serves as a versatile handle for further chemical modifications, such as nucleophilic substitution reactions.[1] This dual functionality makes it an important linker in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for achieving desired reaction kinetics, simplifying purification processes, and ensuring the overall success of a synthetic route.
Theoretical Framework for Solubility: A "Like Dissolves Like" Approach
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The structure of this compound contains both polar and non-polar regions, which dictates its solubility profile.
-
Polar Moieties: The N-hydroxysuccinimide ester group is polar and capable of dipole-dipole interactions and weak hydrogen bonding.
-
Non-Polar Moieties: The hexyl chain is non-polar and contributes to van der Waals forces. The terminal bromine atom adds some polarity but also increases the molecular weight.
This amphiphilic nature suggests that the compound will have limited solubility in highly polar protic solvents (like water) and non-polar aliphatic solvents (like hexanes). Its optimal solubility is likely to be found in polar aprotic solvents and some less polar solvents that can accommodate both the polar and non-polar aspects of its structure.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar NHS ester group without the risk of reacting with it (as protic solvents might). They also have sufficient non-polar character to interact with the alkyl chain. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The non-polar character of ethers will interact favorably with the hexyl chain. |
| Alcohols | Methanol, Ethanol | Low to Moderate | While polar, these protic solvents can potentially react with the NHS ester, leading to hydrolysis. Solubility is expected to be limited. |
| Non-Polar | Hexanes, Toluene | Low | The polarity of the NHS ester will likely limit solubility in these non-polar solvents. Toluene may be a slightly better solvent than hexanes due to its aromaticity. |
Experimental Determination of Solubility
The following protocols provide a systematic approach to determining the solubility of this compound.
Qualitative Solubility Assessment
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, ACN, DCM, THF, Methanol, Toluene, Hexanes)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.
-
Observe the mixture after each addition.
-
Classify the solubility as:
-
Highly Soluble: Dissolves quickly in a small volume of solvent (< 0.5 mL).
-
Soluble: Dissolves completely within 1-2 mL of solvent.
-
Slightly Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measure of solubility (e.g., in mg/mL).
Materials:
-
This compound
-
Chosen organic solvent
-
Saturated solution preparation vessel (e.g., sealed vial)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed collection vials
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved solid.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of solvent collected
Data Interpretation and Application
The experimentally determined solubility data can be compiled into a table for easy reference.
Table of Experimentally Determined Solubilities:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| e.g., DMF | 25 | ||
| e.g., DCM | 25 | ||
| e.g., ACN | 25 | ||
| ... | ... |
This information is invaluable for:
-
Reaction Setup: Ensuring the compound is fully dissolved at the desired concentration for a reaction.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation: Developing stable formulations for drug delivery applications.
Visualization of Solvent Selection
The following diagram illustrates the key factors influencing the choice of a suitable solvent for this compound.
References
An In-depth Technical Guide to Amine Modification Using 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Introduction: The Molecular Bridge in Modern Bioconjugation
In the intricate fields of proteomics, diagnostics, and targeted therapeutics, the ability to selectively and stably link molecules is paramount. 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, a heterobifunctional crosslinker, has emerged as a critical tool for achieving this precision. This guide provides an in-depth exploration of its core chemistry, field-proven applications, and detailed protocols for its successful implementation. This molecule acts as a molecular bridge, featuring two distinct reactive ends that enable the stepwise conjugation of biomolecules.[1][2] One end is an N-hydroxysuccinimide (NHS) ester, renowned for its reactivity towards primary amines, while the other is a terminal bromide on a hexanoate linker, which serves as a stable yet reactive site for nucleophilic substitution.[3] This dual functionality is essential in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and for immobilizing proteins onto surfaces.[1][4]
Part 1: Foundational Chemistry and Mechanism of Action
The Bifunctional Architecture
The efficacy of this compound stems from its two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This moiety is highly reactive towards primary aliphatic amines, such as those found on the N-terminus of proteins or the side chain of lysine residues.[5][6] The reaction proceeds under mild, aqueous conditions, which is crucial for preserving the delicate three-dimensional structure and function of sensitive biomolecules.[5]
-
6-Bromohexanoate Linker: The six-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. The terminal bromide is a versatile reactive handle. It is a good leaving group, making it susceptible to nucleophilic attack by functional groups like thiols (e.g., from cysteine residues), a reaction commonly employed in a secondary conjugation step.[3][7]
Mechanism 1: The Amine-Reactive NHS Ester
The conjugation process begins with the reaction between the NHS ester and a primary amine. This is a classic nucleophilic acyl substitution reaction.[8]
-
Nucleophilic Attack: An unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[8]
-
Tetrahedral Intermediate: This attack forms a transient and unstable tetrahedral intermediate.[9]
-
Stable Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the linker and the target molecule.[8][9]
This reaction is highly selective for primary amines over other nucleophiles like hydroxyl or sulfhydryl groups under optimal pH conditions.[9]
Mechanism 2: The Bromo-Alkylation Reaction
Once the amine modification is complete and the excess linker is removed, the terminal bromide becomes available for a second conjugation reaction. A common application is the reaction with a thiol-containing molecule (R'-SH), such as a cysteine residue on another protein or a thiol-modified surface. This is a standard SN2 nucleophilic substitution reaction where the thiolate anion (R'-S⁻) acts as the nucleophile, attacking the carbon atom attached to the bromine. This displaces the bromide ion and forms a stable thioether bond.[10][11]
Part 2: Strategic Applications in Research and Drug Development
The unique properties of this bifunctional linker make it invaluable across several domains:
-
Antibody-Drug Conjugates (ADCs): In ADC development, the linker's role is critical for both efficacy and safety.[12] this compound can be used to first attach to lysine residues on an antibody via the NHS ester. Subsequently, a cytotoxic drug payload containing a thiol group can be conjugated to the bromo- end of the linker.[2] The stability of the resulting amide and thioether bonds is crucial for preventing premature drug release in circulation.[12]
-
Protein Immobilization: For diagnostic assays and biocatalysis, proteins are often immobilized onto solid supports. The NHS ester can react with amine groups on a protein of interest. The bromo- end can then react with a thiol-functionalized surface (e.g., gold or modified glass), creating a stable, covalent attachment.
-
PROTACs Development: In the design of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ligase.[4] The defined length and reactivity of linkers like this are essential for optimizing the formation and stability of the ternary complex required for protein degradation.[4]
Part 3: Experimental Protocols and Data
Critical Experimental Parameters
Successful conjugation hinges on the careful control of reaction conditions. The most critical parameter is pH, which represents a trade-off between amine reactivity and NHS ester stability.[13]
-
pH: Primary amines are nucleophilic only in their unprotonated state (-NH₂). At acidic pH (<7), they are predominantly protonated (-NH₃⁺) and non-reactive.[8] Conversely, at high pH (>9), the hydrolysis of the NHS ester competes significantly with the desired amine reaction.[6] The optimal pH range for NHS ester reactions is typically 7.2-8.5.[6][14]
-
Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule.[8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[8]
-
Reagent Preparation and Storage: NHS esters are moisture-sensitive.[5][15] The reagent should be stored desiccated and allowed to equilibrate to room temperature before opening to prevent condensation.[15][16] Stock solutions should be prepared immediately before use in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][14]
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing experimental design.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. Optimal is often 8.3-8.5.[14] |
| NHS Ester Half-life | ~4-5 hours at pH 7 (0°C) | Decreases rapidly with increasing pH; can be minutes at pH 9.[6][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow hydrolysis for less reactive amines. |
| Molar Excess of Linker | 10- to 50-fold | A molar excess is used to drive the reaction to completion and overcome competing hydrolysis.[5] |
| Solvent Concentration | <10% (v/v) for DMSO/DMF | High concentrations of organic solvents can denature proteins.[5] |
Step-by-Step Protocol: Two-Step Protein-Protein Conjugation
This protocol outlines the general procedure for conjugating two proteins (Protein A and Protein B) using this compound. Protein A contains accessible primary amines (lysines), and Protein B contains an accessible thiol (cysteine).
Step 1: Modification of Protein A with the Linker
-
Buffer Exchange: Prepare Protein A at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS at pH 7.5.[5]
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[5]
-
Reaction: Add a 20-fold molar excess of the dissolved linker to the Protein A solution.[5] Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted linker and the NHS byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent the linker from reacting with Protein B in the next step.
Step 2: Conjugation of Bromo-Activated Protein A with Thiol-Containing Protein B
-
Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 7.0-7.5. If necessary, reduce any disulfide bonds to generate free thiols using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Mix the purified, bromo-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1 or 1:1.5).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any remaining bromo- groups.
-
Final Purification: Purify the final conjugate (Protein A - Linker - Protein B) from unreacted proteins using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization of the Conjugate
To validate the success of the conjugation, several analytical techniques can be employed:
-
SDS-PAGE: A shift in the molecular weight corresponding to the addition of the second protein will be visible.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the covalent modification.[17][18]
-
UV-Vis Spectroscopy: Can be used if one of the proteins has a unique absorbance signature or if a chromophore is involved.
Part 4: Visualizing the Process
Diagram 1: Reaction Mechanism
The following diagram illustrates the two-stage reaction mechanism.
Caption: A two-step conjugation workflow using a heterobifunctional linker.
Diagram 2: Experimental Workflow
This diagram provides a high-level overview of the entire experimental process, from preparation to final analysis.
Caption: High-level experimental workflow for a two-step bioconjugation.
Conclusion
This compound stands as a robust and versatile tool in the chemical biologist's and drug developer's arsenal. Its heterobifunctional nature allows for controlled, stepwise conjugations that are fundamental to creating complex, functional biomolecular systems. By understanding the underlying chemical principles and carefully controlling experimental parameters—most notably pH, buffer composition, and reagent handling—researchers can reliably form stable amide and thioether linkages. This capability is essential for advancing targeted therapies, developing sensitive diagnostics, and pushing the boundaries of protein science.
References
- 1. nbinno.com [nbinno.com]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 3. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 4. Application of Linkers in Chemical Biology [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Global Amine and Acid Functional Group Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
The Architect's Toolkit: A Deep Dive into the Bifunctional Crosslinker 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the application and intricacies of the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. We will move beyond simple protocols to explore the underlying chemical principles, strategic considerations for experimental design, and robust methods for the characterization of the resulting bioconjugates.
Introduction: The Strategic Advantage of a Two-Pronged Approach
In the realm of bioconjugation, the ability to selectively link two different biomolecules with high efficiency and stability is paramount. Heterobifunctional crosslinkers are the workhorses that enable the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic payload. This compound is a prime example of such a linker, offering a strategic advantage through its orthogonal reactive ends: an N-hydroxysuccinimide (NHS) ester and a bromohexyl group.[1] This dual reactivity allows for a controlled, sequential conjugation process, minimizing the formation of undesirable homodimers and ensuring a more homogenous product.[2]
The NHS ester provides a highly efficient means of targeting primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[1] The bromohexyl group, on the other hand, serves as a stable and efficient alkylating agent for nucleophiles, most notably the thiol groups of cysteine residues.[3] This guide will dissect the chemistry of these two functional groups, providing a comprehensive understanding of their reactivity and the stability of the resulting covalent bonds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄BrNO₄ | [3] |
| Molecular Weight | 292.12 g/mol | [3] |
| CAS Number | 42014-54-0 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | [4] |
| Storage | Store at -20°C, desiccated | [3] |
The Mechanism of Action: A Tale of Two Reactions
The utility of this compound lies in its ability to facilitate a two-step conjugation process. This sequential approach is critical for minimizing unwanted side reactions and achieving a well-defined bioconjugate.[2]
Step 1: The Amine-Reactive NHS Ester
The first step in the conjugation cascade involves the reaction of the NHS ester with primary amines on the target biomolecule, typically a protein or antibody. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
The efficiency of this reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[2] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[4]
References
An In-Depth Technical Guide to Key Chemical Intermediates in Pharmaceutical Research
A Note on Chemical Identification: This guide addresses the properties and uses of chemical compounds relevant to drug development and biochemical research. The initial query for CAS Number 42014-54-0 identifies the compound 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate , a bifunctional linker used in bioconjugation. However, searches related to pharmaceutical development often lead to 4-(4-Chlorophenyl)-4-hydroxypiperidine , which has a different CAS Number, 39512-49-7 . Given the profound relevance of the latter to drug development professionals, this guide provides a comprehensive analysis of both compounds, with a primary focus on the pharmacologically significant 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Part 1: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7): A Cornerstone Intermediate in Neuropharmacology
This section provides a detailed exploration of 4-(4-Chlorophenyl)-4-hydroxypiperidine, a critical building block in the synthesis of numerous therapeutic agents and a key metabolite in neuropharmacological studies.
Core Chemical Identity and Physicochemical Properties
4-(4-Chlorophenyl)-4-hydroxypiperidine, also known as 4-(4-Chlorophenyl)-4-piperidinol, is a heterocyclic compound belonging to the phenylpiperidine class. Its structure features a piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group at the same carbon position. This unique arrangement is fundamental to its utility in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 39512-49-7 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2][3] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol | [1] |
| Synonyms | 4-(4-Chlorophenyl)-4-piperidinol, Haloperidol metabolite I, CPHP | [2][4] |
| Appearance | White to almost white or creamy-white crystalline powder | [2][3] |
| Melting Point | 137-140 °C (lit.) | [3] |
| Water Solubility | 340 mg/L (20 ºC) | [3] |
| Storage Temperature | Room Temperature, keep in a dark, dry place | [3] |
Strategic Importance in Pharmaceutical Synthesis
4-(4-Chlorophenyl)-4-hydroxypiperidine is not an end-product therapeutic but rather a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its structural components are strategically leveraged by medicinal chemists. The chlorophenyl group enhances lipophilicity, which can improve a drug's ability to cross biological membranes and potentially increase its bioavailability.[2] The hydroxypiperidine moiety provides a reactive handle for building larger molecular scaffolds.[2]
This compound serves as a documented building block for several classes of drugs:
-
Antipsychotics: It is famously used in the synthesis of Haloperidol, a butyrophenone antipsychotic medication for treating schizophrenia and psychosis.[4]
-
Opioid Receptor Agonists: It is a key precursor for Loperamide, a widely used anti-diarrheal agent that acts on μ-opioid receptors in the gut.[3][4]
-
Analgesics and Antidepressants: Its derivatives have been synthesized and investigated for their potential analgesic and hypotensive activities.[2][5]
The general synthetic approach involves utilizing the secondary amine of the piperidine ring for further substitution to create diverse derivatives with varied pharmacological effects.[5]
Caption: Synthetic utility of 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Pharmacological and Metabolic Profile
Beyond its role in synthesis, 4-(4-Chlorophenyl)-4-hydroxypiperidine holds significant biological relevance as a known human metabolite of the antipsychotic drug Haloperidol.[1] The metabolism of Haloperidol involves the reduction of a ketone group to a hydroxyl group, forming reduced Haloperidol, which is then metabolized to this piperidine derivative.[1]
-
Neuroscience Research: Because it is a metabolite of a major antipsychotic, the compound is used in neuroscience research to understand the complete pharmacological and toxicological profile of Haloperidol.[2] Some studies suggest that this metabolite may contribute to the side effects or overall therapeutic action of the parent drug.
-
Receptor Studies: It is employed in biochemical assays to investigate neurotransmitter systems and evaluate the activity of enzymes and receptors, providing insights into drug-receptor interactions and biological pathways.[2]
Analytical Methodologies for Quantification
Accurate quantification of 4-(4-Chlorophenyl)-4-hydroxypiperidine in biological samples (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic and toxicology studies of Haloperidol. Several analytical methods have been developed for this purpose.
Protocol: Quantification in Rat Biological Samples via HPLC with Fluorescence Detection
This protocol is based on a method described for sensitive determination in rat plasma and tissue.
-
Sample Preparation & Extraction:
-
To 100 µL of the biological sample (plasma or tissue homogenate), add an internal standard.
-
Perform a basic liquid-liquid extraction by adding a suitable buffer (e.g., borate buffer, pH 9.0) and an organic solvent (e.g., heptane-isoamyl alcohol).
-
Vortex mix thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
-
Back-Extraction:
-
Add a dilute acid solution (e.g., 0.05 M HCl) to the organic phase.
-
Vortex and centrifuge. The analyte will move into the aqueous (acid) phase.
-
Discard the organic layer.
-
-
Derivatization:
-
Make the acidic phase basic again.
-
Add a derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the secondary amine of the piperidine ring.
-
Incubate the mixture (e.g., at 60°C for 2 minutes) to allow the reaction to complete. This step attaches a fluorescent tag to the analyte, enabling highly sensitive detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient to achieve separation.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Caption: Workflow for analyzing CPHP in biological samples.
Safety and Handling
Regulatory and safety information is critical for handling this compound in a research setting.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[3]
-
GHS Signal Word: Danger[3]
-
Precautionary Statements: Researchers should avoid breathing dust, avoid release to the environment, wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor.
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), safety glasses, and chemical-resistant gloves.
Part 2: this compound (CAS 42014-54-0): A Versatile Bioconjugation Linker
This section details the properties and applications of the compound correctly identified by CAS number 42014-54-0, a valuable tool in modern biotechnology and targeted drug delivery.
Chemical Identity and Properties
This molecule is a hetero-bifunctional crosslinker. It contains two distinct reactive groups at opposite ends of a six-carbon alkane chain, allowing for the sequential conjugation of different molecules.[6]
| Property | Value | Source(s) |
| CAS Number | 42014-54-0 | [6][7][8] |
| Molecular Formula | C₁₀H₁₄BrNO₄ | [6][7][8] |
| Molecular Weight | 292.1 g/mol | [6][7] |
| Description | An alkane linker with a terminal bromide and an N-hydroxysuccinimide (NHS) ester. | [6] |
| Storage Condition | -20°C | [6] |
Core Applications in Biotechnology
The utility of this linker stems from its two reactive ends:
-
NHS Ester: This group reacts efficiently and specifically with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides to form stable amide bonds.[6]
-
Terminal Bromide: Bromine is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. It can be used to attach the linker to other molecules, such as those containing thiol groups.[6]
This dual reactivity makes it a valuable reagent in:
-
Drug Delivery: It can be used in the construction of lipid nanoparticles (LNPs) for delivering nucleic acid drugs like siRNA and mRNA.[] The linker can attach targeting ligands or other functional molecules to the lipid surface.
-
Bioconjugation: It is used to label proteins and other amine-containing biomolecules for detection or further modification.[6]
-
PROTAC and ADC Development: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers like this are essential for connecting the targeting moiety (e.g., antibody) to the payload (e.g., cytotoxic drug or E3 ligase binder).[6]
Caption: Bifunctional reactivity of CAS 42014-54-0.
Generalized Experimental Workflow: Protein Labeling
The following is a generalized protocol for labeling a protein with an amine-reactive NHS ester.
-
Buffer Preparation: Dissolve the protein in an amine-free buffer at a slightly alkaline pH (typically pH 7.2-8.5), such as phosphate-buffered saline (PBS). Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a molar excess of the dissolved linker to the protein solution. The optimal molar ratio (linker:protein) must be determined empirically but often ranges from 5:1 to 20:1.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts from the labeled protein using dialysis, size-exclusion chromatography, or another suitable purification method.
Conclusion
While both 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) and this compound (CAS 42014-54-0) are valuable chemical tools, they serve distinct purposes in the fields of pharmaceutical and biotechnological research. The former is a fundamental building block and metabolite in neuropharmacology, essential for the synthesis and study of centrally acting drugs. The latter is a versatile molecular linker, enabling the precise construction of complex bioconjugates and advanced drug delivery systems. A clear understanding of their respective properties and applications is paramount for researchers and drug development professionals.
References
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | PMC Isochem [pmcisochem.fr]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Introduction: A Bifunctional Tool for Advanced Protein Conjugation
In the dynamic fields of proteomics, drug development, and molecular biology, the precise modification of proteins is a cornerstone technique. 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate is a versatile heterobifunctional crosslinker that offers a robust solution for covalently labeling proteins. This reagent features an N-hydroxysuccinimide (NHS) ester at one end and a terminal bromo group at the other, separated by a hexanoate spacer. The NHS ester facilitates the efficient and specific acylation of primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, forming a stable amide bond.[1][2] This initial labeling step introduces a reactive bromohexyl moiety onto the protein surface. This terminal bromide serves as a valuable handle for subsequent conjugation reactions, such as alkylation of thiol groups (e.g., from cysteine residues) or other nucleophiles, enabling the creation of complex bioconjugates.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for protein labeling. We will delve into the underlying chemistry, provide a detailed step-by-step protocol, and discuss critical parameters for successful conjugation and characterization of the labeled protein.
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this compound lies in its two distinct reactive functionalities. The overall process can be conceptualized as a two-step workflow:
-
Amine Acylation via NHS Ester: The labeling process is initiated by the reaction of the NHS ester with primary amines on the protein. This reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][4] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1]
-
Bromoalkylation of a Second Target: The bromo group introduced onto the protein is a moderately reactive alkylating agent. It can subsequently react with a nucleophilic group, most commonly a thiol from a cysteine residue, through a nucleophilic substitution reaction. This allows for the site-specific introduction of a second molecule of interest, such as a drug, a fluorescent probe, or another protein.
Figure 1: Two-step reaction schematic for protein conjugation using this compound.
Materials and Reagents
Key Reagents
-
Protein of interest
-
This compound (CAS: 42014-54-0)[5]
-
Anhydrous Dimethylsulfoxid (DMSO) or Dimethylformamide (DMF)[6]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M HEPES, pH 7.2-8.5)[4]
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]
-
Purification column (e.g., desalting column, size-exclusion chromatography column)[7]
-
Storage Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Buffer Selection: A Critical Parameter
The success of the labeling reaction is critically dependent on the choice of buffer. The buffer must maintain a stable pH in the optimal range for the NHS ester reaction and must be free of primary amines that would compete with the protein for reaction with the crosslinker.[2][4]
| Buffer Component | Recommended Concentration | pH Range | Suitability for NHS Ester Labeling |
| Sodium Phosphate | 50-100 mM | 7.2 - 8.0 | Excellent |
| Sodium Bicarbonate | 50-100 mM | 8.0 - 8.5 | Excellent, optimal for higher pH reactions[8] |
| HEPES | 20-100 mM | 7.2 - 8.0 | Good[4] |
| Borate | 50 mM | 8.0 - 8.5 | Good[4] |
| Tris (e.g., Tris-HCl) | - | - | Not Recommended (contains primary amines)[2] |
| Glycine | - | - | Not Recommended (contains primary amines) |
Table 1: Recommended buffers for NHS ester-mediated protein labeling.
Detailed Protocol for Protein Labeling
This protocol provides a general framework for labeling a protein with this compound. The optimal conditions, particularly the molar excess of the labeling reagent, may need to be empirically determined for each specific protein.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[1][9] If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using a desalting column or dialysis into the reaction buffer.[7]
-
Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or high-quality, amine-free DMF to a final concentration of 10-50 mM.[6]
Step 2: Labeling Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the labeling reagent over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[4] The optimal ratio may need to be adjusted depending on the number of accessible lysines on the protein and the desired degree of labeling.
-
Reaction Initiation: Add the calculated volume of the labeling reagent stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% (v/v) to minimize protein denaturation.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1] If the protein or a subsequent modification is light-sensitive, protect the reaction from light.
Step 3: Quenching the Reaction
-
To terminate the labeling reaction and consume any unreacted NHS ester, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 30 minutes at room temperature.[4]
Step 4: Purification of the Labeled Protein
-
It is crucial to remove the unreacted labeling reagent, the NHS byproduct, and the quenching reagent from the labeled protein. This is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.[7][10]
-
For desalting columns and SEC, equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4) and follow the manufacturer's instructions for sample loading and elution.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the storage buffer with at least three buffer changes over 24 hours.[7]
Figure 2: General experimental workflow for protein labeling.
Characterization of the Labeled Protein
After purification, it is essential to characterize the bromohexyl-labeled protein to determine the degree of labeling (DOL) and to confirm that the protein has maintained its structural integrity and biological activity.
-
Degree of Labeling (DOL): The DOL, which is the average number of labeling molecules per protein, can be determined using various methods. Mass spectrometry (ESI-MS) is a powerful technique to directly measure the mass increase of the protein upon labeling, providing information on the distribution of labeled species.[11][12]
-
Protein Concentration: The concentration of the labeled protein can be determined using standard protein assays such as the Bradford or BCA assay.
-
Functional Activity: It is important to assess whether the labeling process has affected the biological activity of the protein. This can be evaluated using an appropriate functional assay specific to the protein of interest.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Presence of primary amines in the buffer. - Hydrolysis of the NHS ester. - Insufficient molar excess of labeling reagent. | - Ensure the pH is between 7.2 and 8.5.[4] - Use an amine-free buffer.[2] - Prepare the labeling reagent stock solution immediately before use. - Increase the molar excess of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Keep the final concentration of DMSO or DMF below 10%.[7] - Perform the reaction at 4°C.[1] |
| Non-specific Labeling | - Reaction pH is too high, leading to side reactions. | - Optimize the pH within the recommended range (7.2-8.5). |
Table 2: Troubleshooting guide for common issues in protein labeling.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[13]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
Store the compound in a tightly sealed container in a cool, dry place, typically at -20°C for long-term storage.[3][15]
Conclusion
This compound is a powerful tool for the covalent modification of proteins, offering a straightforward method for introducing a reactive bromo group for subsequent bioconjugation. By carefully controlling the reaction conditions, particularly the pH and buffer composition, researchers can achieve efficient and specific labeling of their protein of interest. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this versatile crosslinker in a wide range of research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. 42014-54-0|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Leveraging 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate for Advanced Antibody-Drug Conjugate Synthesis
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic payloads.[1] The linker technology underpinning this conjugation is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and therapeutic efficacy.[2] This document provides a comprehensive guide to the use of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, a heterobifunctional linker, for the synthesis of ADCs. We will explore the chemical principles, provide detailed experimental protocols, and discuss characterization methods essential for the development of robust and effective ADCs.
Introduction: The Strategic Role of Heterobifunctional Linkers in ADC Design
The architecture of an ADC is a triad of an antibody, a potent cytotoxic payload, and a chemical linker.[3][4] The linker, while often overlooked, is a pivotal component that ensures the payload remains securely attached to the antibody in systemic circulation and facilitates its release at the tumor site.[5][2] this compound is a heterobifunctional crosslinker designed for a sequential, two-step conjugation strategy. It features two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody, to form stable amide bonds.[6][][8]
-
Bromoalkane: The terminal bromide serves as a good leaving group for nucleophilic substitution, typically reacting with a thiol group on a payload molecule to form a stable thioether bond.[8]
The six-carbon alkyl chain of the hexanoate spacer provides spatial separation between the antibody and the payload, which can be crucial for maintaining the antibody's antigen-binding affinity and minimizing steric hindrance.[9]
The Chemistry of Conjugation: A Two-Step Symphony
The use of this compound orchestrates a controlled, two-step conjugation process. This sequential approach offers greater control over the final ADC product compared to one-pot methods.
Step 1: Antibody Acylation with the NHS Ester
The initial step involves the reaction of the antibody with the NHS ester moiety of the linker. The primary targets for this acylation are the solvent-accessible lysine residues on the antibody surface.[]
Mechanism: The reaction is a nucleophilic acyl substitution where the unprotonated ε-amino group of a lysine residue attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure a sufficient population of deprotonated, nucleophilic primary amines.[6][10]
Step 2: Payload Attachment via Thioether Formation
Once the antibody is functionalized with the bromohexanoate linker, the second step is the attachment of the cytotoxic payload. This is typically achieved through the reaction of the terminal bromide with a thiol-containing payload.
Mechanism: The thiol group, often part of a maleimide-functionalized payload, acts as a nucleophile and attacks the carbon atom bearing the bromine atom. This results in the formation of a stable thioether linkage and the displacement of the bromide ion. The thioether bond is generally robust and provides good stability in vivo.[11]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of an ADC using this compound.
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Thiol-containing cytotoxic payload (e.g., a maleimide-derivatized payload)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra Centrifugal Filter Units
-
Analytical equipment for characterization (UV-Vis spectrophotometer, HPLC system)
Protocol 1: Antibody Modification with this compound
Rationale: This protocol details the initial functionalization of the antibody with the linker. Careful control of the molar ratio of linker to antibody is crucial for achieving the desired degree of labeling.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[10][12]
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10][13]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended).[12][15]
-
Add the linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.[10]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10][12]
-
-
Purification of the Modified Antibody:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.[6]
-
Protocol 2: Conjugation of Thiol-Payload to the Modified Antibody
Rationale: This protocol describes the attachment of the cytotoxic payload to the linker-modified antibody. The reaction conditions are optimized for the formation of a stable thioether bond.
-
Payload Preparation:
-
Prepare a stock solution of the thiol-containing payload in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
To the purified, linker-modified antibody solution, add the payload stock solution to achieve a desired molar ratio (a 5-10 fold molar excess of payload to antibody is a good starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional but Recommended):
-
To cap any unreacted bromo groups, add a quenching reagent such as N-acetylcysteine to a final concentration of 1-2 mM and incubate for 30 minutes.
-
-
Final ADC Purification:
-
Purify the final ADC conjugate to remove excess payload and other reaction byproducts. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[]
-
Visualization of the ADC Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using a heterobifunctional linker.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is essential to ensure its quality, efficacy, and safety. Key parameters to assess include:
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[17] It directly impacts the ADC's potency and therapeutic window. Several methods can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[18] Unconjugated antibody will elute first, followed by species with increasing DAR values.[18]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can also be used for DAR characterization, often after reducing the ADC to separate the light and heavy chains.[19][20]
-
Mass Spectrometry (MS): LC-MS provides a direct measurement of the mass of the intact ADC or its subunits, allowing for precise DAR determination.[1]
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can provide information on the integrity of the antibody and confirm successful conjugation.[17]
Quantitative Data Summary and Troubleshooting
The following table summarizes key parameters and provides troubleshooting guidance for the conjugation process.
| Parameter | Recommended Range/Value | Rationale & Troubleshooting |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. If aggregation is observed, try a lower concentration.[10] |
| Reaction pH (Step 1) | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines.[6][10] Low pH will protonate amines, reducing reactivity. High pH increases the rate of NHS ester hydrolysis.[6] |
| Linker:Antibody Molar Ratio | 10:1 to 20:1 | A molar excess drives the reaction. The optimal ratio should be determined empirically to achieve the target DAR.[15] |
| Payload:Antibody Molar Ratio | 5:1 to 10:1 | An excess of the payload ensures efficient conjugation to the bromo-functionalized antibody. |
| Reaction Time (Step 1) | 30-60 min (RT) or 2-4 hrs (4°C) | Longer incubation times do not always lead to higher labeling and can increase the risk of hydrolysis.[10] |
| Reaction Time (Step 2) | 1-2 hrs (RT) or overnight (4°C) | Monitor reaction progress to determine the optimal time for completion. |
Conclusion and Future Perspectives
The use of this compound provides a robust and controllable method for the synthesis of ADCs. The two-step process allows for the separate optimization of antibody modification and payload attachment, leading to more homogeneous and well-defined conjugates. As the field of ADCs continues to evolve, the development of novel linkers with improved stability and release mechanisms will be crucial for creating the next generation of targeted cancer therapies.[2] Strategies to further enhance the stability of the thioether linkage, such as the use of alternative linker chemistries, are an active area of research.[21][22]
References
- 1. waters.com [waters.com]
- 2. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 8. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate to Amino-Modified Oligonucleotides
Abstract
This technical guide provides a comprehensive framework for the successful conjugation of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, an NHS ester crosslinker, to amino-modified oligonucleotides. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the conjugation reaction, and discuss robust methods for the purification and characterization of the resulting bromo-functionalized oligonucleotide. This document is intended for researchers, scientists, and drug development professionals seeking to create tailored oligonucleotide conjugates for a variety of applications, including the development of antisense therapies, diagnostic probes, and tools for studying protein-nucleic acid interactions.
Introduction: The Strategic Importance of Bromo-Functionalized Oligonucleotides
The covalent attachment of functional moieties to oligonucleotides is a cornerstone of modern molecular biology and drug development.[1][2] This process, known as bioconjugation, allows for the precise tailoring of oligonucleotides to enhance their therapeutic efficacy, facilitate their detection, or probe their biological interactions. One particularly versatile strategy involves the introduction of a reactive handle onto the oligonucleotide, which can then be used for subsequent coupling reactions.
The this compound crosslinker serves as an efficient means to introduce a terminal bromo group onto an amino-modified oligonucleotide. This bromo functionality can subsequently be used in a variety of downstream applications, such as cross-linking to other biomolecules or for the attachment of other functionalities through nucleophilic substitution reactions.[3][4][5]
The Chemistry of Conjugation: A Tale of Two Reactions
The conjugation process is centered around the well-established reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine.[6][7][8] This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond.[7]
2.1 The Key Players:
-
Amino-Modified Oligonucleotide: The oligonucleotide must first be synthesized with a primary amine group. This is typically achieved by incorporating a modifier during solid-phase synthesis, such as a 5'-Amino-Modifier C6, which provides a primary amine at the 5'-terminus of the oligonucleotide.[9][10]
-
This compound (NHS-bromohexanoate): This heterobifunctional crosslinker contains two key functional groups:
2.2 Reaction Mechanism and Critical Parameters:
The primary amine of the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[6][7]
Figure 1: Reaction mechanism of NHS ester conjugation.
Several factors critically influence the efficiency of this reaction:
-
pH: The reaction is highly pH-dependent.[7][12][13] A pH range of 7.2 to 8.5 is generally optimal.[11] At lower pH values, the primary amine is protonated and non-nucleophilic, slowing the reaction.[7] Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[7][11][12]
-
Buffer Composition: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the oligonucleotide for reaction with the NHS ester.[6][7][14] Suitable buffers include phosphate, borate, or bicarbonate buffers.[7][11]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, especially in aqueous solutions.[12][15] Therefore, stock solutions of the NHS-bromohexanoate should be prepared in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately after preparation.[12][13][16]
Experimental Protocols
3.1 Materials and Reagents:
| Reagent | Recommended Supplier | Notes |
| Amino-Modified Oligonucleotide | Custom Synthesis | Ensure high purity and accurate quantification. |
| This compound | Commercial Vendor | Store desiccated at -20°C. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Major Supplier | Use a fresh, unopened bottle to minimize water content.[16] |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.5 | Prepared in-house | Filter-sterilize before use. |
| Nuclease-free Water | Commercial Vendor | |
| Ethanol (100% and 70%) | Major Supplier | |
| 3 M Sodium Acetate, pH 5.2 | Commercial Vendor | |
| Desalting Columns (e.g., Glen Gel-Pak™) | Commercial Vendor | Choose a column with an appropriate molecular weight cutoff. |
| HPLC System with a Reverse-Phase C18 Column | N/A | For analytical and preparative purification. |
| Mass Spectrometer (ESI or MALDI-TOF) | N/A | For characterization of the final product. |
3.2 Protocol for Conjugation:
This protocol is designed for a 0.2 µmole scale reaction and can be scaled accordingly.[6]
Figure 2: Experimental workflow for oligonucleotide conjugation.
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3 to 0.8 mM.[9] Ensure the oligonucleotide is fully dissolved. If the oligonucleotide was stored as an ammonium salt, it should be converted to the sodium salt via ethanol precipitation prior to the reaction.[6]
-
NHS-Bromohexanoate Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of approximately 14 mM.[9] A 5-10 fold molar excess of the NHS ester over the oligonucleotide is recommended to drive the reaction to completion.[6][17]
-
Conjugation Reaction: Add the NHS-bromohexanoate solution to the oligonucleotide solution. Gently vortex the mixture to ensure homogeneity.
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 1-2 hours with gentle shaking.[6]
3.3 Purification of the Conjugated Oligonucleotide:
Purification is essential to remove unreacted NHS ester, the hydrolyzed byproduct, and N-hydroxysuccinimide. Several methods can be employed:
-
Ethanol Precipitation: This method can remove a significant portion of the excess reagents.[9][18] Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.[18]
-
Size Exclusion Chromatography (Desalting): Gel filtration columns, such as Glen Gel-Pak™ desalting columns, are effective for separating the larger oligonucleotide conjugate from smaller molecules.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for achieving high purity.[18][19][20] The increased hydrophobicity of the bromohexanoate-conjugated oligonucleotide allows for its separation from the unconjugated, more polar starting material. A C18 column with an acetonitrile/water gradient is commonly used.[18]
Characterization of the Conjugate
Confirmation of a successful conjugation reaction and assessment of purity are critical.
4.1 Analytical RP-HPLC:
Analysis of the purified product by RP-HPLC should show a single major peak with a longer retention time compared to the starting amino-modified oligonucleotide, indicating the successful addition of the hydrophobic bromohexanoate group.
4.2 Mass Spectrometry:
Mass spectrometry provides definitive confirmation of the conjugate's identity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the final product.[1][21][22][23][24] The expected mass will be the sum of the molecular weight of the starting oligonucleotide and the mass of the bromohexanoate moiety (minus the mass of a hydrogen atom).
| Technique | Information Provided |
| RP-HPLC | Purity assessment and confirmation of increased hydrophobicity. |
| Mass Spec (ESI/MALDI) | Definitive confirmation of the covalent modification and product identity.[21][22][24] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed NHS ester.[12][15] 2. Suboptimal pH.[7] 3. Presence of primary amines in the buffer.[6][7][14] 4. Inactive amino-modified oligonucleotide. | 1. Use a fresh, anhydrous stock of NHS-bromohexanoate.[16] 2. Verify the pH of the reaction buffer is between 7.2 and 8.5.[11] 3. Use a non-amine-containing buffer.[7][11] 4. Confirm the presence of the amino group on the starting oligonucleotide. |
| Multiple Peaks in HPLC Analysis | 1. Incomplete reaction. 2. Degradation of the oligonucleotide. 3. Presence of impurities in starting materials. | 1. Increase the molar excess of the NHS ester or extend the reaction time.[17] 2. Ensure nuclease-free conditions. 3. Purify the starting oligonucleotide before conjugation. |
| Incorrect Mass in Mass Spectrometry | 1. Incomplete conjugation. 2. Side reactions. 3. Fragmentation during analysis. | 1. Optimize the reaction conditions. 2. Ensure the absence of competing nucleophiles.[6] 3. Optimize mass spectrometry parameters. |
Applications of Bromo-Functionalized Oligonucleotides
Oligonucleotides functionalized with a bromohexyl group are versatile intermediates for a range of applications:
-
Cross-linking Studies: The bromo group can act as a photoreactive handle for cross-linking to proteins or other nucleic acids, enabling the study of their interactions.[3]
-
Synthesis of Complex Conjugates: The bromo group can be displaced by various nucleophiles, allowing for the attachment of a wide array of molecules, such as peptides, carbohydrates, or lipids.[1]
-
Development of Therapeutic Oligonucleotides: The attachment of specific ligands can improve the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides.
Conclusion
The conjugation of this compound to amino-modified oligonucleotides is a robust and reliable method for introducing a versatile bromo functionality. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can efficiently produce high-quality bromo-functionalized oligonucleotides. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and developers in the fields of nucleic acid chemistry, diagnostics, and therapeutics.
References
- 1. The Chemistry and Biology of Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Linkers [biosyn.com]
- 3. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. idtdna.com [idtdna.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Method of Oligonucleotide Purification [biosyn.com]
- 21. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Surface Functionalization with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Abstract
This technical guide provides a comprehensive framework for the covalent functionalization of amine-presenting surfaces using the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This linker is a powerful tool in bioconjugation and material science, enabling a two-step strategy for the stable immobilization of thiol-containing molecules, such as cysteine-bearing peptides, proteins, or small molecule drugs. The N-Hydroxysuccinimide (NHS) ester terminus reacts efficiently with primary amines to form a stable amide bond, presenting a terminal 6-bromohexane moiety. This alkyl bromide then serves as a reactive handle for the subsequent covalent attachment of a thiol via a nucleophilic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, characterization benchmarks, and troubleshooting advice to ensure robust and reproducible surface modification.
Introduction: The Rationale for a Two-Step Functionalization Strategy
In the fields of biosensor development, targeted drug delivery, and cell-material interaction studies, the precise and stable immobilization of biomolecules onto surfaces is paramount. Bifunctional linkers provide the molecular bridge to achieve this, and the choice of linker chemistry dictates the stability, orientation, and functionality of the immobilized species.[1]
This compound (CAS 42014-54-0) is a heterobifunctional linker designed for a sequential, two-step conjugation strategy.[2][3] This approach offers distinct advantages:
-
Orthogonal Reactivity: The NHS ester and the alkyl bromide react under different conditions with different functional groups (amines and thiols, respectively). This orthogonality allows for a controlled, stepwise modification of the surface, minimizing undesirable side reactions.
-
Stable Linkages: The initial amide bond formed between the surface amine and the NHS ester is highly stable. The subsequent thioether bond formed from the thiol-bromo reaction is also a robust covalent linkage, ensuring minimal leaching of the immobilized molecule over time.[4][5]
-
Versatility: This strategy allows for the initial preparation and characterization of a "ready-to-react" bromo-functionalized surface, which can then be used to immobilize a variety of different thiol-containing molecules.
This document will guide the user through the entire workflow, from initial surface preparation to the final characterization of the fully functionalized substrate.
Reaction Mechanism and Workflow Overview
The overall process can be divided into three main stages:
-
Surface Preparation: Generation of a primary amine-functionalized surface.
-
Linker Immobilization: Reaction of the amine-surface with this compound.
-
Thiol-Molecule Conjugation: Immobilization of the target molecule onto the bromo-activated surface.
Chemical Pathway
The chemical transformations at the surface are depicted below. The first step is the acylation of a surface primary amine by the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. The second step is the S-alkylation of a thiol-containing molecule (R-SH) by the terminal alkyl bromide, forming a stable thioether linkage.
References
Application Notes and Protocols: Harnessing NHS-Bromohexanoate Linkers for Advanced Bioconjugation
Introduction: Engineering Precision in Bioconjugation with Heterobifunctional Linkers
In the landscape of drug development and molecular biology research, the ability to specifically and stably link biomolecules is paramount. Bioconjugation, the chemical strategy of joining two molecules, at least one of which is a biomolecule, has enabled the creation of powerful tools and therapeutics, from antibody-drug conjugates (ADCs) to sophisticated diagnostic probes.[1] The choice of linker is a critical determinant of the conjugate's stability, functionality, and overall success.[2][3][4] Among the vast arsenal of crosslinking reagents, heterobifunctional linkers offer a distinct advantage by enabling sequential conjugation reactions, thereby minimizing undesirable side reactions such as self-conjugation and polymerization.
This guide provides a comprehensive overview and detailed protocols for the use of N-hydroxysuccinimide (NHS)-bromohexanoate linkers, a class of heterobifunctional reagents that facilitate the precise coupling of biomolecules through amine and sulfhydryl-reactive chemistries. The NHS ester moiety reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[5][6][][8] The bromoacetyl group, at the other end of the hexanoate spacer, serves as a potent electrophile for the nucleophilic thiol group of cysteine residues, resulting in a robust thioether linkage.[9][10][11] This dual-reactivity allows for a controlled, two-step conjugation process, which is fundamental to constructing well-defined bioconjugates.
Mechanism of Action: A Tale of Two Chemistries
The utility of NHS-bromohexanoate linkers lies in the orthogonal reactivity of their two terminal functional groups. This allows for a directed conjugation strategy, which is depicted in the workflow below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
preparing stock solutions of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
An Application Note on the Preparation and Handling of Stock Solutions of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides a detailed protocol and best practices for the preparation, handling, and storage of stock solutions of this compound (CAS 42014-54-0). As a heterobifunctional linker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a versatile bromo group for nucleophilic substitution, this reagent is invaluable in bioconjugation, drug discovery, and materials science.[1] The integrity and reactivity of the NHS ester are paramount for successful conjugation, yet it is highly susceptible to hydrolysis.[2] This document outlines the critical chemical principles, step-by-step procedures, and stability considerations to ensure the consistent performance and optimal reactivity of this crosslinker in downstream applications.
Foundational Principles: The Critical Chemistry of NHS Esters
The utility of this compound hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester moiety. The primary goal is to facilitate an aminolysis reaction, where the ester reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein or an amine-modified oligonucleotide) to form a stable, covalent amide bond.[3][4]
However, a significant competing reaction, hydrolysis , occurs in the presence of water or moisture.[2][3][5] In this reaction, a water molecule attacks the ester, cleaving it and regenerating the non-reactive 6-bromohexanoic acid, thereby rendering the reagent inactive for conjugation.[3] The rate of this undesirable hydrolysis is dramatically accelerated by increasing pH.[2][6] For many NHS esters, the half-life in an aqueous buffer can be hours at pH 7 but drops to mere minutes at pH 8.6.[7]
Therefore, the central challenge and the primary focus of this protocol are to minimize hydrolysis by controlling exposure to moisture and managing reaction conditions. This is achieved primarily by dissolving the reagent in a dry, water-miscible (anhydrous) organic solvent immediately before its introduction to an aqueous reaction mixture.[8][9]
Materials and Equipment
Proper preparation requires high-quality reagents and appropriate laboratory equipment.
| Item | Specification | Purpose |
| Reagent | This compound (CAS: 42014-54-0, MW: 292.1 g/mol )[1][10] | The bifunctional crosslinking reagent. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), Amine-Free Grade | To dissolve the reagent while preventing hydrolysis.[2][8] |
| Personal Protective Equipment | Safety glasses, nitrile gloves, lab coat | To ensure user safety from chemical hazards.[11] |
| Hardware | Chemical fume hood, analytical balance, vortex mixer, low-volume precision pipettes or syringes | For safe and accurate preparation of the stock solution. |
| Consumables | Low-retention microcentrifuge tubes or amber glass vials with septa caps, desiccant | For weighing, dissolving, and short-term storage. |
| Optional | Inert gas (Argon or Nitrogen) | To blanket the stock solution and prevent moisture ingress during storage.[12] |
Note on Solvent Choice: While both DMSO and DMF are effective, it is crucial to use an anhydrous ("dry") grade.[8] DMF can degrade over time to form dimethylamine, which has a characteristic fishy odor and will compete with the target amine in the reaction.[6][8] If DMF with such an odor is detected, it must not be used.
Safety and Handling Precautions
Researchers must handle this compound with care, adhering to standard laboratory safety protocols.
-
Work Area: Always handle the solid reagent and prepare solutions in a certified chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or a face shield.[11] In case of eye contact, rinse cautiously with water for several minutes.[11][14] If skin contact occurs, wash the area thoroughly with soap and water.[11]
-
Moisture Sensitivity: The reagent is highly sensitive to moisture.[15][16] Keep the container tightly sealed and stored with a desiccant.
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a concentrated stock solution. It is strongly recommended to prepare this solution fresh for each experiment to ensure maximum reactivity and reproducibility.[15][16]
Step 1: Reagent Equilibration Before opening, remove the vial of this compound from its -20°C storage and allow it to sit on the bench for at least 20 minutes to fully equilibrate to room temperature.[15][16]
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder upon opening the vial, which would cause immediate hydrolysis.[15]
Step 2: Weighing the Reagent In a chemical fume hood, carefully weigh 2.92 mg of the reagent into a dry microcentrifuge tube or glass vial.
-
Calculation:
-
Desired Concentration = 10 mM (0.010 mol/L)
-
Molecular Weight (MW) = 292.1 g/mol
-
Volume of Solvent = 1 mL (0.001 L)
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 292.1 g/mol × 1000 mg/g = 2.92 mg
-
Step 3: Dissolution Using a precision pipette or syringe, add 1.0 mL of anhydrous DMSO or DMF to the vial containing the reagent.
-
Causality: Using an anhydrous organic solvent is the cornerstone of this protocol, as it provides a non-aqueous environment that protects the NHS ester from hydrolysis.[7][9]
Step 4: Mixing Immediately cap the vial and vortex thoroughly for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless.
Step 5: Immediate Use in Application Proceed immediately to add the required volume of the freshly prepared stock solution to your aqueous reaction mixture. Do not store the reconstituted reagent as a stock solution for future use.[15]
Application Workflow and Best Practices
The prepared stock solution is now ready for use in a typical labeling reaction. The following workflow ensures optimal results.
Caption: Workflow from stock solution preparation to bioconjugation.
Best Practices for Use:
-
Buffer Selection: The aqueous reaction buffer must be free of primary amines. Use buffers such as Phosphate Buffered Saline (PBS), HEPES, or Borate at a pH between 7.2 and 8.5.[6][7] Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.[12][15]
-
Adding the Stock Solution: Add the calculated volume of the organic stock solution dropwise and slowly to the vigorously stirring or vortexing aqueous solution containing the molecule to be labeled.[8]
-
Control Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF in the reaction mixture remains low (typically <10%) to prevent denaturation or precipitation of proteins.[8][15]
-
Quenching: After the desired incubation time, the reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] This will consume any unreacted NHS ester.
Stability and Storage
The stability of this compound is highly dependent on its physical state and environment.
| State | Storage Condition | Recommended Duration | Rationale |
| Solid Powder | -20°C, in a tightly sealed vial with desiccant.[1][17] | Per manufacturer's expiry date. | Minimizes degradation from ambient moisture and temperature. |
| Stock Solution in Anhydrous DMSO/DMF | -20°C, tightly capped (ideally under inert gas). | Not Recommended. If absolutely necessary, max 1-2 weeks.[6][12] | While more stable than aqueous solutions, slow hydrolysis from trace moisture can still occur, leading to reduced reactivity and poor reproducibility.[18] Best practice is to always prepare fresh. [15][16] |
| Aqueous Solution | N/A | Use Immediately. Do not store. | Extremely rapid hydrolysis occurs, rendering the reagent inactive within minutes to hours depending on pH and temperature.[2][6][7] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Hydrolyzed NHS ester reagent. | 1. Use a fresh vial of reagent. Always prepare stock solutions immediately before use.[15] Ensure solvent is anhydrous. |
| 2. Incorrect buffer pH or composition. | 2. Verify buffer pH is in the optimal 7.2-8.5 range.[3] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[12] | |
| Inconsistent / Irreproducible Results | 1. Use of aged stock solutions. | 1. Prepare a fresh stock solution for every experiment. Do not use previously prepared and stored solutions.[16] |
| 2. Inconsistent reaction times/temperatures. | 2. Standardize all reaction parameters, including incubation time and temperature.[3] | |
| 3. pH drift during the reaction. | 3. Use a buffer with sufficient buffering capacity to prevent a drop in pH caused by the release of N-hydroxysuccinimide.[3] |
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. covachem.com [covachem.com]
- 10. chembk.com [chembk.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. 42014-54-0|this compound|BLD Pharm [bldpharm.com]
- 18. N-Hydroxysuccinimide active ester [schem.jp]
molar excess calculation for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate conjugation
Application Note & Protocol
Molar Excess Calculation and Optimization for Bioconjugation with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
For: Researchers, scientists, and drug development professionals engaged in the chemical modification of biomolecules.
Abstract
This technical guide provides a comprehensive framework for the calculation and empirical optimization of molar excess when using this compound for the conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides. We delve into the underlying chemical principles of N-hydroxysuccinimide (NHS) ester chemistry, dissect the critical reaction parameters, and present a detailed, step-by-step protocol for achieving desired and reproducible degrees of labeling. The aim is to empower researchers to move beyond empirical estimations and towards a rational, data-driven approach to bioconjugation.
Introduction: The Strategic Role of this compound
This compound is a heterobifunctional crosslinker of significant utility in modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises two key functionalities:
-
An N-hydroxysuccinimide (NHS) ester : This moiety reacts with primary amines (–NH₂) to form stable amide bonds.[3][4] In proteins, the primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group.[5]
-
A 6-bromohexanoate chain : The terminal bromine atom serves as a reactive site for nucleophilic substitution, allowing for subsequent conjugation to other molecules, for instance, those containing thiol groups.[1][6]
The successful execution of the initial conjugation step—the reaction of the NHS ester with the biomolecule's primary amines—is paramount. A critical determinant of this success is the molar excess of the linker relative to the biomolecule. An insufficient molar excess will result in a low degree of labeling (DoL), while an excessive amount can lead to over-modification, potentially causing protein aggregation, loss of biological activity, and purification challenges.[7][8] This guide provides the foundational knowledge and practical steps to navigate this crucial parameter.
The Chemistry of NHS Ester Conjugation: A Tale of Two Competing Reactions
The conjugation process is governed by a nucleophilic acyl substitution mechanism.[5][9] The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[9]
However, this desired reaction does not occur in isolation. A competing reaction, the hydrolysis of the NHS ester by water, is always at play.[5][10] This hydrolysis inactivates the linker, rendering it incapable of reacting with the amine. The interplay between these two reactions dictates the overall conjugation efficiency.
Figure 1: Competing reactions in NHS ester conjugation. The desired aminolysis pathway is in direct competition with the hydrolysis of the NHS ester by water.
Core Principles of Molar Excess Calculation
The term "molar excess" refers to the molar ratio of the labeling reagent (this compound) to the biomolecule in the reaction mixture. A simple 1:1 stoichiometric ratio is rarely effective due to the competing hydrolysis reaction and the fact that not every collision between the linker and the biomolecule results in a successful conjugation.[7][11]
The fundamental formula for calculating the mass of the NHS ester required is:
Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Biomolecule (mg) / MW of Biomolecule (Da)) x MW of NHS Ester (Da) [7]
Where:
-
Molar Excess is the desired fold-excess (e.g., 10, 20, 50).
-
MW of Biomolecule is the molecular weight of your protein/peptide in Daltons.
-
MW of NHS Ester is the molecular weight of this compound (292.13 g/mol ).[12][13]
Factors Influencing the Choice of Molar Excess
The optimal molar excess is not a fixed value but is influenced by several interdependent parameters. Understanding these factors is key to designing a successful conjugation strategy.
| Parameter | Influence on Molar Excess | Causality |
| Biomolecule Concentration | Inverse relationship. Lower biomolecule concentrations require a higher molar excess. | At lower concentrations, the bimolecular reaction (aminolysis) is slower, giving the pseudo-first-order hydrolysis reaction more time to occur. A higher excess of the NHS ester is needed to drive the desired reaction forward.[9][14] |
| Reaction pH | Direct relationship. Higher pH may necessitate a higher initial molar excess, but within limits. | The optimal pH for NHS ester reactions is typically 7.2-8.5.[5][10] As pH increases, the concentration of nucleophilic deprotonated amines increases, favoring conjugation. However, the rate of hydrolysis increases much more dramatically at higher pH (e.g., pH > 8.5), rapidly depleting the active NHS ester.[15][16] |
| Reaction Time & Temperature | Complex interplay. | Longer reaction times and higher temperatures can increase the extent of labeling but also accelerate hydrolysis. Reactions are often performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight to mitigate hydrolysis.[4][9] |
| Buffer Composition | Critical. | Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete with the target biomolecule for the NHS ester.[10][17] Phosphate, bicarbonate, or HEPES buffers are recommended.[10] |
| Desired Degree of Labeling (DoL) | Direct relationship. A higher desired DoL generally requires a higher molar excess. | To increase the average number of linkers per biomolecule, the concentration of the labeling reagent must be increased to favor multiple modification events. |
Table 1: Key parameters influencing the selection of molar excess.
Experimental Protocol: Empirical Determination of Optimal Molar Excess
The most reliable method for determining the optimal molar excess for a specific biomolecule and application is to perform a series of small-scale trial reactions with varying molar ratios.[7][18]
Materials and Reagents
-
Biomolecule (e.g., antibody, protein) of known concentration
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system: Desalting columns (e.g., Sephadex G-25), dialysis cassettes (with appropriate MWCO), or HPLC system (SEC or RP).[19][20]
-
UV/Vis Spectrophotometer
-
Analytical system for DoL determination (e.g., HPLC, Mass Spectrometry).[21][22]
Experimental Workflow
Figure 2: Experimental workflow for optimizing molar excess.
Step-by-Step Protocol
Step 1: Preparation of the Biomolecule
-
Ensure your biomolecule is in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0). If the current buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[14]
-
Adjust the biomolecule concentration to 1-10 mg/mL. Note the final concentration accurately.
Step 2: Preparation of the NHS Ester Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required mass in anhydrous DMSO or DMF.[18] Note: NHS esters are moisture-sensitive and will hydrolyze over time in solution.
Step 3: Setting Up the Conjugation Reactions
-
Set up a series of reactions in microcentrifuge tubes. In each tube, place an equal amount of your biomolecule solution.
-
Calculate the volume of the NHS ester stock solution needed for each desired molar excess (e.g., 5-fold, 10-fold, 20-fold, 40-fold). A starting range of 10:1 to 20:1 (reagent:protein) is often effective for initial experiments.[4][8]
-
Add the calculated volume of the NHS ester stock to the corresponding biomolecule solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) is ideally below 10% to avoid denaturation of the biomolecule.[9]
Step 4: Incubation
-
Incubate the reactions for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[8]
Step 5: Quenching the Reaction
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10] This will consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 6: Purification of the Conjugate
-
Remove the unreacted NHS ester, the NHS byproduct, and the quenching agent by running the reaction mixture through a desalting column or by performing dialysis against a suitable buffer.[19][20] This step is critical for accurate downstream analysis.
Step 7: Characterization and DoL Determination
-
Determine the Degree of Labeling (DoL), which is the average number of linker molecules conjugated per biomolecule.
-
Spectrophotometric Method (for linkers with a chromophore): This method is less direct for the non-chromophoric bromohexanoate linker itself but is a standard method for determining protein concentration post-purification. For chromophoric labels, one would measure absorbance at 280 nm (for protein) and at the λmax of the label.[23][24][25][26]
-
Mass Spectrometry (MS): ESI-MS is a powerful technique to directly measure the mass of the conjugate, allowing for precise determination of the number of attached linkers and the distribution of different species (e.g., DoL = 1, 2, 3...).[21][27]
-
HPLC Analysis: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP-HPLC) can often separate species with different numbers of conjugated linkers, providing information on the distribution of the DoL.[28]
Step 8: Selection of Optimal Molar Excess
-
Correlate the calculated DoL for each reaction with the initial molar excess used.
-
Select the molar excess that reproducibly yields your target DoL. It is also crucial to perform a functional assay on the resulting conjugates to ensure that the modification has not adversely affected the biomolecule's activity.
Troubleshooting and Expert Considerations
-
Low Labeling Efficiency:
-
Check Buffer: Ensure no primary amines are present.
-
NHS Ester Hydrolysis: Prepare the stock solution immediately before use with high-quality anhydrous solvent.
-
Increase Molar Excess: The initial ratio may be too low for your specific biomolecule or concentration.[8]
-
-
Protein Precipitation/Aggregation:
-
Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility. Reduce the molar excess or reaction time.[8]
-
Solvent Concentration: Ensure the final DMSO/DMF concentration is not excessive.
-
-
Batch-to-Batch Variability:
-
Strictly control reaction parameters: biomolecule concentration, pH, temperature, and time. Process control is key to achieving consistent results.[29]
-
Conclusion
The calculation of molar excess for conjugation with this compound is a foundational step that requires a blend of theoretical understanding and empirical optimization. By comprehending the interplay of NHS ester reactivity, hydrolysis, and key reaction parameters, researchers can move from trial-and-error to a rational design of experiments. The systematic approach detailed in this guide—involving parallel reaction screening and robust analytical characterization—provides a reliable pathway to achieving bioconjugates with a desired, reproducible degree of labeling, ensuring the quality and consistency of materials for research and drug development.
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. chembk.com [chembk.com]
- 14. broadpharm.com [broadpharm.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. support.nanotempertech.com [support.nanotempertech.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Degree of labeling (DOL) step by step [abberior.rocks]
- 26. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 27. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 28. researchgate.net [researchgate.net]
- 29. aboligo.com [aboligo.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, particularly those utilizing amine-reactive crosslinkers for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction: Understanding the Chemistry of NHS-Bromohexanoate
2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, commonly referred to as NHS-bromohexanoate, is a heterobifunctional crosslinker. It possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal bromo group.[1][2][3] The NHS ester facilitates the covalent attachment to primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues or the N-terminus) and other biomolecules, forming a stable amide bond.[4][5][6] The bromo group, a good leaving group, is typically reserved for subsequent nucleophilic substitution reactions.[1]
The primary challenge in utilizing NHS-bromohexanoate lies in achieving a high yield of the initial amine conjugation. Low yields can often be attributed to a few critical, and often overlooked, experimental parameters. This guide provides a systematic approach to troubleshooting and optimizing your conjugation reactions.
Reaction Mechanism: Aminolysis vs. Hydrolysis
The core of NHS ester chemistry is a competition between two nucleophilic reactions: aminolysis (the desired reaction) and hydrolysis (the primary side reaction).[6][7]
-
Aminolysis: The unprotonated primary amine of your biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7][8]
-
Hydrolysis: Water molecules can also act as nucleophiles, attacking the NHS ester. This results in the formation of an unreactive carboxylic acid, rendering the crosslinker incapable of conjugating to your target.[6][9][10]
The balance between these two reactions is critically dependent on pH.[5][11]
Caption: Competing reaction pathways for NHS-bromohexanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during conjugation with NHS-bromohexanoate, providing both diagnostic questions and actionable solutions.
Section A: Reaction Conditions
Q1: My conjugation yield is very low or zero. What's the first thing I should check?
A1: The most critical parameter is the pH of your reaction buffer .[5] NHS ester conjugations are highly pH-dependent.[11][12]
-
The Problem: At a low pH (below ~7.2), primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive.[5] Conversely, at a high pH (above ~8.5), the rate of NHS ester hydrolysis increases dramatically, consuming your crosslinker before it can react with the target molecule.[4][9][12]
-
The Solution: Ensure your reaction buffer is within the optimal pH range of 7.2 to 8.5 .[4] A pH of 8.3-8.5 is often considered ideal for balancing amine reactivity and ester stability.[11] Always verify the pH of your final reaction mixture after all components have been added.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Primary Outcome |
| 7.0 | 0 | 4-5 hours | Slow reaction, but stable ester.[4][9] |
| 8.0 | 4 | ~1 hour | Good balance for many proteins.[7] |
| 8.6 | 4 | 10 minutes | Rapid reaction, but very rapid hydrolysis.[4][9] |
| 9.0 | Room Temp | Minutes | Very rapid hydrolysis, low yield likely.[7][12] |
Q2: I used Tris buffer and got no product. Why?
A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[8][13] These buffer molecules themselves contain primary amines that will compete with your target biomolecule for the NHS ester, leading to little or no yield of your desired conjugate.[10]
-
Recommended Buffers: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), Borate, or Carbonate-Bicarbonate buffers.[4][10]
Section B: Reagent Quality and Handling
Q3: How can I be sure my NHS-bromohexanoate is still active?
A3: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used.
-
Storage: Store NHS-bromohexanoate at -20°C, desiccated.[1] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solution Preparation: Always prepare solutions of NHS-bromohexanoate immediately before use.[13] Do not store it in solution, especially in aqueous buffers.[11]
-
Activity Test: You can perform a qualitative test for NHS ester activity. Hydrolysis of the ester releases N-hydroxysuccinimide, which absorbs light around 260 nm.[4][9] By intentionally hydrolyzing the ester with a base, you can measure the increase in absorbance to confirm its reactivity. A detailed protocol is provided in the "Experimental Protocols" section.[13]
Q4: Does the solvent used to dissolve the NHS ester matter?
A4: Yes, absolutely. Since NHS-bromohexanoate is not readily water-soluble, it must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[11]
-
Use Anhydrous Solvents: The solvent must be high-purity and anhydrous. Any water contamination will hydrolyze the NHS ester.[13]
-
Beware of Degraded DMF: Old or improperly stored DMF can degrade to form dimethylamine, a primary amine that will react with your NHS ester.[11] If your DMF has a "fishy" odor, it should not be used.[11][13]
Section C: Target Molecule Considerations
Q5: My protein has many lysines, but the degree of labeling is still low. What could be the issue?
A5: The accessibility of lysine residues can be a limiting factor. Lysines buried within the protein's three-dimensional structure may not be available for conjugation. Also, the presence of other nucleophilic residues can lead to side reactions.
-
Side Reactions: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic residues like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, especially under non-optimal conditions.[10][14] These side products are generally less stable than the desired amide bond.[10]
-
Protein Concentration: The rate of hydrolysis is more pronounced in dilute protein solutions.[4][9] If possible, perform the conjugation at a higher protein concentration to favor the bimolecular reaction (aminolysis) over the unimolecular reaction with water (hydrolysis).
Caption: A logical workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating NHS-bromohexanoate to a protein containing primary amines.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0). This can be achieved through dialysis or using a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.
-
Prepare NHS-Ester Solution: Immediately before use, dissolve NHS-bromohexanoate in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-bromohexanoate solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4][6]
-
Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7] The purification strategy will depend on the physicochemical properties of the resulting conjugate.[15]
Protocol 2: Qualitative NHS Ester Activity Test
This protocol allows for a quick check of your NHS-bromohexanoate's reactivity.[13]
-
Prepare Reagent Solution: Weigh 1-2 mg of NHS-bromohexanoate and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.[13]
-
Prepare Control: Prepare a control tube with the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance: Zero a spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.
-
Induce Hydrolysis: Add 20 µL of 0.5 M NaOH to the NHS ester solution to raise the pH and accelerate hydrolysis. Mix well.
-
Final Absorbance: After 5-10 minutes, measure the absorbance at 260 nm again (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester is active and capable of hydrolysis, releasing the NHS leaving group which absorbs at 260 nm.
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. chembk.com [chembk.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
Technical Support Center: Hydrolysis of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This document is designed for researchers, scientists, and drug development professionals who utilize this bifunctional linker in their work. As a crosslinking agent featuring both an amine-reactive N-hydroxysuccinimide (NHS) ester and a nucleophile-reactive bromoalkane, its successful application hinges on understanding and controlling the reactivity of each functional group.
A primary challenge in aqueous environments is the hydrolytic instability of the NHS ester. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate the impact of hydrolysis and achieve robust, reproducible results in your conjugation experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic workflow to identify the root cause and a set of actionable solutions based on established chemical principles.
Issue 1: My conjugation yield is very low or zero.
This is the most common issue and almost always points to the premature degradation of the NHS ester or suboptimal reaction conditions.
-
Potential Cause 1: Inactive Reagent due to Hydrolysis
-
Diagnosis: The solid this compound reagent may have been compromised by moisture during storage. NHS esters are highly susceptible to hydrolysis even from atmospheric water.[1][2] A simple activity test can be performed by forcing hydrolysis with a base and measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[1][3][4]
-
Solution: Perform the NHS Ester Activity Test detailed in the "Experimental Protocols" section. If the test confirms the reagent is inactive, discard it and use a fresh, unopened vial. To prevent this, always store the solid reagent at -20°C under desiccated conditions and allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1][5]
-
-
Potential Cause 2: Suboptimal Reaction pH
-
Diagnosis: The reaction pH is the most critical factor.[6] If the pH is too low (<7.2), the target primary amines on your biomolecule will be protonated (-NH₃⁺) and thus non-nucleophilic, preventing the reaction.[7][8] If the pH is too high (>9.0), the hydrolysis of the NHS ester will be extremely rapid, destroying the reagent before it can react with your target.[9][10]
-
Solution: Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range for NHS ester conjugations is pH 7.2-8.5.[9][11] For many proteins, a sodium bicarbonate or sodium borate buffer at pH 8.3-8.5 provides the best balance of amine reactivity and ester stability.[12][13]
-
-
Potential Cause 3: Incompatible Buffer Composition
-
Diagnosis: Your buffer system may contain competing nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester chemistry as they will react with your linker, quenching the reaction.[3][6][14]
-
Solution: Switch to a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, or HEPES.[9][11] If your protein is already in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[14]
-
-
Potential Cause 4: Poor Reagent Solubility/Solvent Quality
-
Diagnosis: The linker must be dissolved in a suitable organic solvent before addition to the aqueous buffer. If the solvent is not anhydrous (water-free), the NHS ester will hydrolyze in the stock solution itself. Furthermore, degraded dimethylformamide (DMF) can contain dimethylamine, which will consume the reagent.[3][12]
-
Solution: Always use fresh, anhydrous-grade DMSO or DMF to prepare the linker stock solution immediately before use.[3][15] Do not store NHS esters in solution.[3][12] If your DMF has a "fishy" odor, it has likely degraded and should be discarded.[3][12]
-
Issue 2: My experimental results are not reproducible.
Inconsistent outcomes often arise from subtle variations in reagent handling and reaction setup that affect the sensitive balance between aminolysis and hydrolysis.
-
Potential Cause 1: pH Drift During the Reaction
-
Diagnosis: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which is acidic. In a weakly buffered solution, this can cause the pH to drop during the experiment, slowing down the desired reaction and leading to variable results.[16]
-
Solution: Use a buffer with sufficient capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction. For large-scale reactions, it may be necessary to monitor the pH and adjust it if needed.[13]
-
-
Potential Cause 2: Inconsistent Reagent Handling
-
Diagnosis: Repeatedly opening and closing the main stock vial of the solid linker exposes it to atmospheric moisture, causing gradual degradation over time. Early experiments may work well, while later ones fail.
-
Solution: Upon receiving the reagent, aliquot the solid into smaller, single-use vials under dry conditions (e.g., in a glove box or under a stream of nitrogen). This minimizes exposure to moisture for the bulk of the reagent.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound? This is a heterobifunctional crosslinker. It has two distinct reactive ends:
-
NHS Ester: This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond.[9][17]
-
Bromohexanoate: The terminal bromine on the hexyl chain acts as a leaving group in a nucleophilic substitution reaction (alkylation), allowing it to form stable bonds with other nucleophiles, most notably thiols (from cysteine residues).[18]
Q2: Why is hydrolysis of the NHS ester such a significant problem? In an aqueous buffer, water can act as a nucleophile and attack the NHS ester. This competing reaction, known as hydrolysis, cleaves the ester bond, converting the reactive group into a non-reactive carboxylic acid and releasing NHS.[7][15] This deactivates the linker, making it unable to conjugate to your target amine, thereby reducing the overall efficiency of your experiment.
Caption: Competing reaction pathways for the NHS ester.
Q3: What is the stability of the NHS ester in aqueous buffers? The stability is quantified by its half-life (t½), which is the time it takes for 50% of the ester to hydrolyze. This value is highly dependent on pH and temperature. As pH increases, the concentration of the more potent hydroxide ion nucleophile increases, dramatically accelerating hydrolysis.
Table 1: Representative Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life | Reference(s) |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | [9][10] |
| 7.0 | Room Temp. | ~7 hours | [4][6] |
| 8.0 | 4°C | ~1 hour | [6] |
| 8.6 | 4°C | 10 minutes | [9][10] |
| 9.0 | Room Temp. | Minutes |[6][11] |
Note: These are general values for NHS esters; specific values for this compound may vary slightly.
Q4: How much of the linker should I use? A molar excess of the linker relative to the target biomolecule is typically required to favor the desired aminolysis reaction over hydrolysis, especially at lower protein concentrations.[19] A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[7][11] However, this should be optimized for your specific application to achieve the desired degree of labeling without causing protein precipitation or loss of function.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them to your specific biomolecule and experimental goals.
Protocol 1: General Protein Labeling with the NHS Ester
This protocol describes the conjugation of the NHS ester moiety to primary amines on a target protein.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5 or 0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is cold (4°C).
-
Prepare Protein Solution: Dissolve your protein or exchange it into the reaction buffer at a concentration of 1-10 mg/mL.[12][16] A higher protein concentration can improve labeling efficiency.[19]
-
Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add the calculated volume of the linker stock solution (for a 10-20 fold molar excess) to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6] Lower temperatures slow the competing hydrolysis reaction.[11]
-
Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-100 mM.[6][16] Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and reaction byproducts (e.g., free NHS) from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][12]
Caption: Experimental workflow for protein conjugation.
Protocol 2: Spectrophotometric Test for NHS Ester Activity
This rapid test determines if your solid NHS ester reagent is still active. It is based on the principle that the NHS leaving group absorbs strongly at ~260 nm upon hydrolysis.[1][3]
-
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.[3]
-
Prepare Control: Use 2 mL of the buffer as a blank/control.
-
Initial Reading: Zero the spectrophotometer at 260 nm with the control. Measure the absorbance of the reagent solution (A_initial). Dilute if absorbance is >1.0.[3]
-
Induce Hydrolysis: To 1 mL of your reagent solution, add 100 µL of 0.5-1.0 N NaOH.[4] Vortex for 30 seconds.
-
Final Reading: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[1][4]
-
-
Interpretation:
-
Active Reagent: If A_final is significantly greater than A_initial, the reagent is active. The base forced the hydrolysis and release of NHS, causing the absorbance to increase.
-
Inactive Reagent: If there is little to no change between A_final and A_initial, the reagent was likely already hydrolyzed and is inactive.[16]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. N-Hydroxysuccinimide active ester [schem.jp]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. biotium.com [biotium.com]
Technical Support Center: Optimizing pH for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate Reactions
Welcome to the technical support guide for optimizing reactions involving 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of your conjugation experiments. Here, we will dissect the critical role of pH and provide actionable troubleshooting advice in a direct question-and-answer format.
Part 1: Core Principles of NHS Ester Chemistry
Understanding the underlying chemistry of this compound, a classic N-hydroxysuccinimide (NHS) ester, is paramount. The success of your conjugation hinges on a delicate balance between two competing reactions: the desired aminolysis and the undesired hydrolysis.[1][2]
-
Aminolysis (Desired Reaction): The goal is to form a stable amide bond between the NHS ester and a primary amine (-NH₂) on your target molecule (e.g., a protein, peptide, or amino-modified oligonucleotide).[1][3] This reaction requires the amine to be in its deprotonated, nucleophilic state.[2][4]
-
Hydrolysis (Competing Reaction): In an aqueous environment, water molecules can attack the NHS ester, hydrolyzing it to an unreactive carboxylic acid.[1][2] This inactivates the reagent, preventing it from reacting with your target molecule and thereby lowering your conjugation yield.[5]
The pH of your reaction buffer is the single most critical parameter that dictates the rates of these two competing reactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during conjugation reactions with this compound.
Q1: What is the optimal pH for my reaction, and why is it so specific?
The generally recommended optimal pH range for NHS ester conjugations is 7.2 to 8.5 .[1][3] The optimal pH for many protein labeling experiments is often cited as 8.3-8.5 .[6]
-
Causality: This range is a compromise. As the pH increases, the concentration of the reactive, deprotonated primary amine (-NH₂) on your target molecule (like the lysine side chain) also increases, which accelerates the desired reaction.[4] However, the rate of hydrolysis of the NHS ester also increases dramatically with pH.[1][4][5] The pH range of 7.2-8.5 provides a sufficient concentration of nucleophilic amines while keeping the rate of reagent hydrolysis manageable.[1]
Q2: My conjugation yield is very low. What are the most likely causes related to pH?
Low yield is the most common problem and can almost always be traced back to pH and buffer composition.
-
pH is too low (e.g., < 7.0): The primary amines on your target molecule are predominantly in their protonated form (-NH₃⁺). This form is not nucleophilic and will not react with the NHS ester, leading to a very slow or non-existent reaction.[7]
-
pH is too high (e.g., > 8.5): The hydrolysis of your this compound reagent is likely outcompeting the conjugation reaction. The half-life of the NHS ester plummets at higher pH values, meaning the reagent is destroyed before it can react with your target.[1][5][8]
Q3: Can I use any buffer as long as the pH is correct?
Absolutely not. You must strictly avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][9][10] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[9][10]
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are ideal choices.[1][2]
Q4: My NHS ester reagent won't dissolve in the aqueous buffer. What should I do?
This is common for non-sulfonated NHS esters like this compound.[1][10]
-
Solution: First, dissolve the reagent in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[6][10] Then, add the required volume of this stock solution to your aqueous reaction buffer containing your target molecule.[6]
-
Critical Note: Use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with your NHS ester.[6]
Q5: How can I be sure my NHS ester reagent is still active?
If you suspect reagent degradation due to improper storage or age, you can perform a simple qualitative activity test. The principle is that hydrolysis releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at ~260 nm.[1][11][12]
-
Quick Test: By intentionally hydrolyzing a small sample of your reagent with a base (e.g., NaOH) and measuring the increase in absorbance at 260 nm, you can confirm its reactivity.[11][12] A significant increase in absorbance indicates an active reagent.[12]
Q6: How does temperature affect the reaction?
Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C.[1]
-
Room Temperature: Faster reaction kinetics for both aminolysis and hydrolysis.
-
4°C (On Ice): Slower reaction kinetics. This can be advantageous as it significantly slows the rate of hydrolysis, extending the half-life of the NHS ester.[1][5] This is particularly useful for sensitive proteins or when performing long (overnight) incubations.[10]
Part 3: Data & Protocols
Quantitative Data Summary
The stability of the NHS ester is inversely proportional to pH. The data below illustrates the critical importance of selecting the correct pH and temperature to manage the rate of the competing hydrolysis reaction.
| pH | Temperature | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [1][5] |
| 8.0 | 25°C | ~210 minutes | [13] |
| 8.5 | 25°C | ~180 minutes | [13] |
| 8.6 | 4°C | 10 minutes | [1][5] |
| 9.0 | 25°C | ~125 minutes | [13] |
Note: Half-life can vary depending on the specific molecule and buffer composition.
Experimental Protocol: pH Optimization Workflow
To empirically determine the optimal pH for your specific target molecule, perform a series of small-scale parallel reactions.
Step-by-Step Methodology:
-
Prepare Target Molecule Solution:
-
Ensure your protein or other target molecule is in an appropriate amine-free buffer (e.g., 0.1 M Phosphate Buffer).
-
The concentration should typically be between 2-10 mg/mL.[10][14]
-
Divide the solution into four separate reaction tubes. Adjust the pH of each tube to cover a range, for instance: 7.2, 7.5, 8.0, and 8.5.
-
-
Prepare NHS Ester Stock Solution:
-
Initiate the Reaction:
-
Incubation:
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[14] This will consume any unreacted NHS ester.
-
-
Purification and Analysis:
-
Remove excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[10]
-
Analyze the degree of labeling (DOL) or conjugation efficiency for each pH point using an appropriate technique (e.g., spectrophotometry, mass spectrometry). The pH that yields the best result is the optimum for your system.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Side Reactions of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate with Amino Acids
Introduction
Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This bifunctional linker is a powerful tool for covalently conjugating biomolecules. It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 6-bromohexanoate tail. The NHS ester is designed for rapid, high-yield reactions with primary amines (e.g., lysine side chains), while the bromo-alkyl group serves as a reactive site for nucleophiles, most notably the thiol group of cysteine.
While this reagent is highly effective, achieving specific, predictable conjugation requires a nuanced understanding of its reactivity profile. Off-target or "side" reactions can occur, leading to undesired products, aggregation, or loss of biological activity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these challenges, providing in-depth, field-proven insights to optimize your experimental outcomes.
Primary Reaction Pathways vs. Potential Side Reactions
The utility of this linker stems from its two-step reactivity. However, the same functional groups that enable conjugation can also participate in undesirable side reactions if conditions are not carefully controlled. Understanding the balance between the intended reaction and potential off-target modifications is critical for success.
Caption: Intended vs. Side Reaction Pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during conjugation experiments in a question-and-answer format.
Q1: My conjugation efficiency is low, and I'm recovering a large amount of unmodified protein. What's the primary suspect?
A1: The most common cause of low conjugation efficiency is the hydrolysis of the NHS ester . In an aqueous environment, the NHS ester can react with water to form an inactive carboxylic acid, rendering the linker unable to react with your protein's amine groups. This competing reaction is highly pH-dependent.
-
Causality: The rate of NHS-ester hydrolysis increases significantly with pH.[1][2] At pH 7.0 and 0°C, the half-life might be several hours, but at pH 8.6 and 4°C, it can drop to as little as 10 minutes.[1] This means that at the higher end of the recommended pH range for amine coupling (pH 8.0-8.5), a substantial portion of your reagent could be inactivated before it has a chance to react with the protein.
-
Troubleshooting Steps:
-
pH Control is Critical: Perform reactions at the lower end of the effective range (pH 7.2–8.0) to balance amine reactivity with hydrolysis. While optimal modification occurs around pH 8.3-8.5, this also accelerates hydrolysis.[3][4]
-
Reagent Preparation: Always dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[5] Add this stock solution to your protein in its aqueous buffer, keeping the final organic solvent concentration low (typically <10%).
-
Protein Concentration: Use a higher protein concentration. This increases the likelihood of a productive collision between the linker and a protein amine before hydrolysis can occur.
-
Avoid Incompatible Buffers: Never use buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the NHS ester.[6] Phosphate, borate, or bicarbonate buffers are recommended.[1][3]
-
| pH | NHS Ester Half-life (Approximate) | Recommendation |
| 7.0 | 4-5 hours (at 0°C)[1] | Slower reaction with amines, but very stable linker. |
| 8.0 | ~36 minutes (Steroidal-NHS ester, RT)[7] | Good compromise between amine reaction rate and stability. |
| 8.5 | ~10-20 minutes (Varies with temp/reagent)[1][7] | Fast amine reaction, but rapid hydrolysis. Use fresh reagent and short reaction times. |
| 9.0 | < 10 minutes (PEG-NHS, RT)[2][7] | Very rapid hydrolysis; generally not recommended unless reaction is extremely fast. |
Q2: Mass spectrometry analysis shows my protein has been modified, but not at lysine or cysteine residues. What other amino acids can react?
A2: While the NHS ester targets primary amines and the bromo-alkane targets thiols, side reactions can occur with other nucleophilic amino acid side chains, particularly under non-ideal conditions.
-
Bromo-alkane Side Reactions (Alkylation):
-
Histidine & Methionine: The imidazole ring of histidine and the thioether of methionine are both nucleophilic and can be alkylated by the 6-bromohexanoate moiety.[8][9] These reactions are generally slower than cysteine S-alkylation but can become significant with long incubation times or high reagent excess. Histidine alkylation can be complex, potentially occurring at either nitrogen of the imidazole ring.[9][10]
-
Causality: These side chains, while less nucleophilic than a deprotonated thiol (thiolate), can still attack the electrophilic carbon of the C-Br bond in an SN2 reaction.
-
-
NHS Ester Side Reactions (Acylation):
-
Tyrosine, Serine, & Threonine: At pH values above 8.5 or with prolonged reaction times, the hydroxyl groups of these residues can become deprotonated and act as nucleophiles, reacting with the NHS ester to form unstable ester linkages.[11][][13] While less common and forming less stable bonds than amides, this can lead to transient or unintended modifications.[11]
-
-
Troubleshooting Steps:
-
Strict pH Control: Maintain the pH between 7.2 and 8.0 to minimize deprotonation of hydroxyl groups and reduce the nucleophilicity of histidine's imidazole ring.
-
Limit Reagent Excess: Use the lowest effective molar excess of the linker. A 5- to 20-fold molar excess over the protein is a common starting point.
-
Reduce Reaction Time: Shorter incubation periods (e.g., 30-60 minutes) can favor the faster, desired reactions over slower side reactions.
-
Quench the Reaction: After the desired incubation time, add a quenching reagent like Tris or glycine (50-100 mM final concentration) to consume any unreacted NHS ester and prevent further modifications during sample workup.[5][14]
-
Q3: My protein is forming high-molecular-weight aggregates or shows extensive cross-linking in my SDS-PAGE. Why is this happening?
A3: This typically indicates that the bifunctional linker is reacting with two different protein molecules instead of creating an intramolecular linkage or attaching a payload to a single site.
-
Causality: The linker has two reactive ends. If the primary NHS-ester reaction occurs on one protein, the bromo-alkane tail is then free to react with a nucleophilic residue (like cysteine) on a second protein molecule, especially at high protein concentrations. This creates a covalent dimer, which can then react further to form trimers and larger aggregates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Q4: How can I definitively identify where the linker has attached and characterize any side products?
A4: Mass Spectrometry (MS) is the gold standard for characterizing protein modifications.[15][16][17]
-
Methodology:
-
Intact Mass Analysis: First, analyze the intact, modified protein. The mass should increase by a predictable amount corresponding to the mass of the linker. This confirms conjugation but does not identify the site.
-
Peptide Mapping (Bottom-Up Proteomics): This is the most informative method. The modified protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][18]
-
Data Analysis: Specialized software is used to search the MS/MS spectra against the protein's sequence.[19] Peptides that have been modified by the linker will show a characteristic mass shift. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that was modified.[15][16]
-
-
Expected Mass Shifts:
-
Full Linker (Acylation + Alkylation intramolecularly): Mass of linker - HBr
-
Acylation only (e.g., at Lysine): Mass of linker
-
Alkylation only (e.g., at Cysteine): Mass of linker - NHS
-
Hydrolyzed Linker (Acylation): Mass of linker - NHS + H₂O
-
Experimental Protocols
Protocol 1: Standard Two-Step Conjugation (Lysine then Cysteine)
This protocol favors the initial reaction with lysine residues followed by a potential second reaction with a cysteine.
-
Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Degas thoroughly to minimize cysteine oxidation.
-
Protein Preparation: Dissolve or exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Linker Stock Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Acylation Reaction (Step 1):
-
Add a 10-fold molar excess of the linker stock solution to the protein solution while gently stirring.
-
Incubate for 60 minutes at room temperature.
-
-
Removal of Excess Linker: Immediately purify the protein-linker conjugate using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same reaction buffer to remove unreacted linker and NHS byproduct. This is crucial to prevent uncontrolled reactions in the next step.
-
Alkylation Reaction (Step 2 - Optional, for intramolecular or payload addition):
-
If a second nucleophile (e.g., a thiol-containing payload) is to be added, do so now.
-
If aiming for an intramolecular crosslink, allow the purified conjugate to incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a thiol-containing quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any remaining bromo-alkane groups.
-
Final Purification: Purify the final conjugate via size-exclusion chromatography or other appropriate method to remove all reaction byproducts.
Protocol 2: Characterization by Peptide Mapping
-
Sample Preparation: Take an aliquot of your final conjugate (~20-50 µg). Denature the protein with 8 M urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide (this step alkylates native cysteines, modified ones will be protected).
-
Enzymatic Digestion: Dilute the urea to <1 M and digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the digest with formic acid and analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Search for the expected mass modifications on all potential nucleophilic residues (Lys, Cys, His, Met, Ser, Thr, Tyr, N-terminus).
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. msf.ucsf.edu [msf.ucsf.edu]
- 16. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
troubleshooting poor solubility of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle. This guide is designed to provide you with in-depth troubleshooting strategies for a common issue encountered with the bifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate: poor solubility. Our goal is to explain the underlying chemical principles and provide actionable solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound. Why is it so poorly soluble?
Answer: This is a very common and valid observation. The solubility challenge stems directly from the molecule's hybrid structure. This compound is an amphiphilic molecule, meaning it has distinct regions with opposing polarity.
-
Hydrophobic Region: The 6-bromohexanoate portion is a six-carbon alkyl chain, which is nonpolar and oil-like. It repels water.
-
Hydrophilic, but Water-Insoluble Region: The 2,5-Dioxopyrrolidin-1-yl group, commonly known as an N-hydroxysuccinimide (NHS) ester, is polar. However, like most non-sulfonated NHS esters, it is not readily soluble in aqueous buffers.[1][2]
This dual nature means it doesn't dissolve well in purely aqueous solutions (like PBS) or in some purely nonpolar organic solvents. The key is to use a water-miscible, polar aprotic organic solvent to first dissolve the molecule before introducing it to your aqueous reaction environment.[3][4]
To visualize this, consider the structure below:
Caption: Molecular structure and its conflicting polarity regions.
Q2: What are the recommended solvents for preparing a stock solution?
Answer: To effectively solubilize this compound, you must use a high-quality, anhydrous (water-free) polar aprotic solvent. The most commonly recommended solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Causality: These solvents are ideal because they are polar enough to interact with the NHS ester head group and can effectively solvate the nonpolar alkyl chain. Crucially, they are "aprotic," meaning they lack acidic protons and will not directly react with or degrade the highly reactive NHS ester. They are also water-miscible, which allows for the subsequent dilution of the stock solution into your aqueous reaction buffer.[1][2][3]
Expert Tip: Always use a fresh bottle or a properly stored anhydrous grade of solvent.[5][6] DMSO is notoriously hygroscopic (absorbs moisture from the air). Contaminated solvent is a primary cause of reagent failure due to hydrolysis.[5]
| Solvent | Suitability | Key Considerations |
| Anhydrous DMSO | Excellent | Highly recommended. Very effective at dissolving NHS esters. Hygroscopic; handle with care to avoid moisture contamination.[6] |
| Anhydrous DMF | Excellent | A very common and effective alternative to DMSO.[3] Ensure it is amine-free, as trace dimethylamine impurities can react with the NHS ester.[3][7] |
| Acetonitrile (ACN) | Good | Can be used but may have lower solvating power for some crosslinkers compared to DMSO or DMF. |
| Water, PBS, HEPES | Unsuitable | Will not dissolve the reagent and will initiate rapid hydrolysis of the NHS ester, rendering it inactive.[1][8] |
Q3: My reagent dissolves in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening and how do I fix it?
Answer: This is a classic solubility problem that occurs when a compound dissolved in a strong organic solvent is rapidly diluted into a weaker, aqueous solvent (a technique sometimes called "crashing out"). The aqueous buffer simply cannot support the high local concentration of the water-insoluble crosslinker as it is being added.
The solution involves careful control of the addition process and the final concentration of the organic co-solvent.
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocol to Prevent Precipitation:
-
Prepare a Concentrated Stock: Dissolve the this compound in anhydrous DMSO to a high but manageable concentration (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle vortexing can help.
-
Set Up the Aqueous Reaction: Have your protein or other target molecule in its reaction buffer (e.g., PBS, HEPES at pH 7.2-8.5) in a tube with a stir bar or on a vortexer set to a moderate speed.[4][9]
-
Perform Slow, Dropwise Addition: Pipette the required volume of the DMSO stock solution and add it very slowly and dropwise directly into the vortexing or stirring reaction buffer.[4] Do not add the aqueous buffer to the DMSO stock.
-
Control Final Solvent Concentration: Ensure the final volume of DMSO in the reaction does not exceed 10% (v/v).[10] For sensitive proteins, a final concentration of <5% is often necessary to prevent denaturation.
Q4: Could my reagent have degraded? How would degradation affect solubility and how can I check for it?
Answer: Yes, degradation is a major concern with NHS esters and can significantly impact your results. The primary degradation pathway is hydrolysis , where the NHS ester reacts with water to form the corresponding carboxylic acid (6-bromohexanoic acid) and free N-hydroxysuccinimide (NHS).[8][11]
Effect on Solubility: The resulting 6-bromohexanoic acid has different solubility properties and, more importantly, is no longer reactive with primary amines.[9] This leads to a complete failure of the conjugation reaction.
pH and Temperature Dependence of Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[1][12]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][12] |
| 8.0 | 25 | ~30 minutes |
| 8.6 | 4 | 10 minutes[1][12] |
| 9.0 | 25 | < 10 minutes |
Protocol: Quick Quality Control Check for NHS Ester Activity
This method relies on the fact that the hydrolysis of the ester releases the NHS leaving group, which has a characteristic absorbance between 260-280 nm.[13] By intentionally hydrolyzing the compound with a base and measuring the increase in absorbance, you can confirm its reactivity.
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of the reagent in anhydrous DMSO.
-
Take a Baseline Reading: Dilute a small aliquot of the stock solution into a neutral buffer (e.g., PBS, pH 7.2) and immediately measure the absorbance spectrum (A_initial) from 250 nm to 300 nm using a spectrophotometer.
-
Induce Hydrolysis: Add a small volume of a basic solution (e.g., 0.1 M NaOH or a pH 9 borate buffer) to the diluted sample to rapidly and completely hydrolyze the NHS ester.
-
Take a Final Reading: After 5-10 minutes, measure the absorbance spectrum again (A_final).
-
Analyze Results:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quenching Unreacted 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Welcome to the technical support guide for handling 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your conjugation experiments. As a bifunctional crosslinker, precise control over its reactivity is paramount. This guide offers the expertise to effectively quench unreacted reagent, preventing unwanted side reactions and ensuring the integrity of your final conjugate.
I. Understanding the Reagent: A Bifunctional Crosslinker
This compound is a valuable tool in bioconjugation. It possesses two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂), such as those found on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. This reaction is the foundation of its use in labeling and crosslinking biomolecules.
-
Bromo-alkane: The terminal bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for a secondary conjugation step.
The primary focus of this guide is the management of the highly reactive NHS ester. Unreacted NHS esters can lead to non-specific labeling, aggregation, or modification of downstream components. Therefore, a deliberate quenching step is a critical component of any successful protocol.
II. The Chemistry of Quenching: Taming the Reactive Ester
The quenching process relies on the same chemical principle as the intended conjugation: nucleophilic acyl substitution. By introducing a small molecule with a primary amine in large molar excess, any remaining active NHS esters are rapidly consumed, forming an inert, stable amide bond with the quenching agent. This effectively terminates the crosslinking reaction.
It is crucial to understand that the primary competing reaction during conjugation is the hydrolysis of the NHS ester by water. This process also deactivates the reagent by converting the ester back to a carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions. While hydrolysis aids in deactivating the crosslinker, relying on it alone for quenching is not recommended due to its slower and less controllable nature compared to active quenching with an amine-containing reagent.
III. Frequently Asked Questions (FAQs)
Here we address common questions regarding the quenching of this compound.
Q1: Why is a quenching step necessary? Can't I just proceed to purification?
A quenching step is crucial for several reasons:
-
Reaction Control: It provides a definitive endpoint for the conjugation reaction, ensuring reproducibility.
-
Preventing Non-Specific Binding: Unreacted crosslinkers in your purified product can continue to react with other molecules in downstream applications, leading to erroneous results.
-
Avoiding Aggregation: Uncontrolled cross-linking from residual active esters can cause aggregation of your target biomolecules.
Q2: What are the most common and effective quenching agents?
Small molecules containing primary amines are the standard for quenching NHS ester reactions. The most common and effective options are summarized in the table below.
Q3: My protein is in a Tris-based buffer. Can I proceed with the NHS ester reaction?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester conjugation reactions. The primary amine in the buffer will compete with the primary amines on your target molecule, significantly reducing the efficiency of your desired conjugation. Before initiating the reaction, it is essential to perform a buffer exchange into an amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.
Q4: How do I know if my quenching was successful?
Directly monitoring the disappearance of the NHS ester can be challenging. However, you can infer successful quenching through:
-
Consistent Downstream Results: Reproducible outcomes in subsequent assays are a good indicator of a well-controlled conjugation and quenching process.
-
Analytical Techniques: For in-depth analysis, techniques like HPLC can be used to separate the quenched crosslinker from the final conjugate. Mass spectrometry can also be employed to confirm the modification on the quenching agent.
Q5: What should I do if my NHS ester reagent is not dissolving in my aqueous buffer?
Many non-sulfonated NHS esters have limited water solubility. The standard procedure is to first dissolve the reagent in a small volume of an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution is then added to your biomolecule in the appropriate aqueous buffer.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the quenching of this compound.
Problem 1: Low Yield of the Final Conjugate
| Possible Cause | Solution |
| Premature Hydrolysis of the NHS Ester | The NHS ester is sensitive to moisture. Ensure the reagent is stored in a desiccated environment and allow it to warm to room temperature before opening to prevent condensation. Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use. |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. Below this range, the target amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis increases dramatically. Use a calibrated pH meter to verify your buffer is within the optimal range. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Perform buffer exchange if necessary. |
| Insufficient Molar Excess of Crosslinker | For dilute protein solutions, a higher molar excess of the NHS ester may be required to drive the reaction to completion. |
Problem 2: Unexpected Side Products or Aggregation
| Possible Cause | Solution |
| Incomplete Quenching | Ensure the quenching agent is added at a sufficient final concentration (typically 20-100 mM) and allowed to react for an adequate amount of time (15-30 minutes at room temperature). |
| Over-labeling | In some cases, NHS esters can react with serine, threonine, or tyrosine residues, forming less stable O-acyl esters. While less common, this can be addressed with specific quenching agents like hydroxylamine, though recent studies suggest methylamine may be more efficient at reversing this. |
| pH Drift During Reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions. Use a buffer with sufficient capacity to maintain the optimal pH throughout the reaction. |
V. Experimental Protocols
Here are detailed protocols for quenching unreacted this compound.
Protocol 1: Standard Quenching with Tris-HCl
This is the most common and generally recommended method for quenching NHS ester reactions.
Materials:
-
Conjugation reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Add Quenching Buffer: Following the desired incubation time for your conjugation reaction, add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction for a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature. This ensures that all unreacted NHS esters are deactivated.
-
Purification: Proceed with the purification of your conjugate to remove the excess quenching reagent, unreacted crosslinker, and the N-hydroxysuccinimide byproduct. Suitable methods include size-exclusion chromatography (desalting columns) or dialysis.
Protocol 2: Quenching with Glycine
Glycine is a simple and effective alternative to Tris for quenching.
Materials:
-
Conjugation reaction mixture
-
Quenching Solution: 1 M Glycine, pH ~8.0
Procedure:
-
Add Quenching Solution: After the conjugation reaction, add the 1 M Glycine solution to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a suitable method as described in Protocol 1.
Data Summary: Comparison of Common Quenching Agents
| Quenching Agent | Typical Final Concentration | Incubation Time | Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | Highly effective and the most commonly used quenching agent. Ensure the final pH is around 8.0. |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | A simple and very effective alternative to Tris. |
| Lysine | 20-50 mM | 15-30 minutes | Room Temperature | Another amino acid option for quenching. |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Can be used to quench the reaction and may also cleave any potential O-acyl ester side products. |
VI. Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key reactions and a troubleshooting workflow.
Caption: Overview of the conjugation and quenching reactions.
Caption: Troubleshooting workflow for NHS ester conjugation issues.
VII. References
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. (2025). Benchchem. 1
-
Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. (2025). Benchchem. 2
-
Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. (2025). Benchchem. 3
-
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. (2025). Benchchem. 4
-
Technical Support Center: Troubleshooting DBCO-PEG6-NHS Ester Conjugation Reactions. (2025). Benchchem. 5
-
Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. (2025). Benchchem. 6
-
Technical Support Center: EDC/NHS Reaction Quenching. (2025). Benchchem. 7
References
Technical Support Center: Optimizing Conjugation Efficiency of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the critical role of temperature in achieving optimal conjugation efficiency. Here, we will dissect the chemical principles, troubleshoot common challenges, and provide robust protocols to ensure the success of your experiments.
Part 1: Foundational Principles - The Temperature-Efficiency Nexus
This compound is a bifunctional linker, featuring an N-hydroxysuccinimide (NHS) ester and a terminal bromide.[1][2] The NHS ester is designed for the covalent attachment to primary amines (-NH₂) present on biomolecules like proteins or amine-modified oligonucleotides, forming a stable amide bond.[1][] The efficiency of this initial conjugation step is paramount and is profoundly influenced by temperature.
Temperature governs a critical trade-off in this reaction. On one hand, elevated temperatures can accelerate the rate of the desired reaction between the NHS ester and the target amine (aminolysis). On the other hand, it also significantly increases the rate of a competing and undesirable reaction: the hydrolysis of the NHS ester by water.[4] This hydrolysis converts the reactive NHS ester into a non-reactive carboxylic acid, thereby reducing the overall conjugation yield.[5][6]
The core challenge is to identify a temperature that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. This balance is not fixed; it is dynamically influenced by other reaction parameters, most notably pH.[7]
The Reaction Mechanism and Competing Hydrolysis
The primary reaction is a nucleophilic acyl substitution. The unprotonated primary amine on your biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[4]
Simultaneously, water molecules in the aqueous buffer can also act as nucleophiles, leading to hydrolysis.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during conjugation, with a focus on the impact of temperature.
A. Low or No Conjugation Yield
-
Q1: I incubated my reaction at 37°C for a faster reaction but got very low yield. What happened?
-
A: While the intention to speed up the reaction is correct, 37°C is often too high for NHS ester conjugations, especially at a slightly alkaline pH (8.0-8.5).[8][9] At this temperature, the rate of hydrolysis of the NHS ester can become extremely rapid, consuming the reagent before it has a chance to react with your target amine.[10][11] In some cases, the yield of the desired amide product has been observed to be slightly greater at room temperature than at 37°C.[9] For most applications, starting with a lower temperature (4°C to room temperature) is a more robust approach.[12][13]
-
-
Q2: My reaction at 4°C overnight also resulted in a low yield. Isn't colder always better for stability?
-
A: Colder temperatures do significantly increase the stability and half-life of the NHS ester.[10][12] However, the rate of the desired aminolysis reaction is also slower at 4°C.[10] If your protein concentration is low, or if the target amines are sterically hindered, the slower reaction rate may not be sufficient to achieve a high yield, even with extended incubation. A compromise, such as incubating for 2-4 hours at room temperature, often provides a better balance.[5][13]
-
-
Q3: Could my reagent have been inactive from the start?
-
A: Absolutely. NHS esters are highly sensitive to moisture.[10][14] Improper storage or handling, such as opening a cold vial and allowing atmospheric moisture to condense, can lead to hydrolysis of the solid reagent.[5][10] It is crucial to allow the reagent vial to equilibrate to room temperature before opening.[5] You can perform a simple qualitative test to check the activity of your NHS ester by monitoring the increase in absorbance at 260 nm upon base-induced hydrolysis.[14][15]
-
B. Inconsistent or Irreproducible Results
-
Q4: My conjugation efficiency varies significantly between experiments, even though I use the same protocol. Why?
-
A: Temperature fluctuations are a common cause of irreproducibility.[16] A "room temperature" reaction can vary by several degrees depending on the lab environment. For sensitive conjugations, using a temperature-controlled incubator or water bath is recommended. Additionally, ensure that all buffers and solutions are equilibrated to the reaction temperature before mixing.
-
-
Q5: Does the solvent used to dissolve the this compound matter?
-
A: Yes, this is a critical step. The reagent must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[5][15] Using a non-anhydrous solvent will cause immediate hydrolysis.[15] Also, be aware that old DMF can degrade to form dimethylamine, which will react with and consume your NHS ester.[13] Always use high-purity, anhydrous solvents and prepare the NHS ester solution immediately before use.[10][15]
-
C. Buffer and pH Considerations
-
Q6: I used a Tris buffer because it's common in our lab, but the reaction failed. Is this related to temperature?
-
A: This is a buffer compatibility issue, not directly a temperature one, but it's a frequent cause of complete reaction failure. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[8][15] The primary amines in the buffer will compete with your target molecule, quenching the reaction.[12] Always use amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate for the conjugation step.[12]
-
Part 3: Data Summary & Recommended Conditions
The stability of the NHS ester is quantified by its half-life (t½), which is highly dependent on both pH and temperature.
| pH | Temperature | Approximate Half-life | Citations |
| 7.0 | 0°C - 4°C | 4 - 5 hours | [10][11][12] |
| 8.0 | Room Temperature | ~1 hour | [10] |
| 8.6 | 4°C | ~10 minutes | [10][11][12] |
| 9.0 | Room Temperature | Minutes | [10][14] |
Table 1: Impact of pH and Temperature on NHS Ester Half-life. This data underscores the rapid decrease in stability as pH and temperature increase.
Recommended Starting Conditions for Temperature Optimization
| Condition | Recommendation | Rationale |
| Initial Screening | Room Temperature (20-25°C) for 1-2 hours. | Provides a good balance between reaction rate and ester stability for most standard conjugations.[13][17] |
| For Labile Biomolecules | 4°C for 2-4 hours, or overnight. | Maximizes the stability of both the NHS ester and sensitive proteins, though reaction rates are slower.[5][13] |
| For High Protein Conc. | Room Temperature (20-25°C) for 30-60 minutes. | At higher concentrations, the bimolecular reaction (aminolysis) is favored over hydrolysis, allowing for shorter incubation times at a moderate temperature.[7] |
| pH Range | 7.2 - 8.5 | A compromise to ensure the amine is sufficiently deprotonated and nucleophilic while maintaining a reasonable half-life for the NHS ester.[4][12] |
Table 2: General Guidelines for Reaction Temperature. These are starting points; empirical optimization for your specific system is highly recommended.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
This protocol outlines a workflow to determine the optimal reaction temperature for your specific biomolecule.
Methodology:
-
Reagent Preparation:
-
Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Prepare your biomolecule solution in the chosen buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[5]
-
-
Reaction Setup:
-
Set up at least three parallel reactions. Aliquot your biomolecule solution into three separate microcentrifuge tubes.
-
Place one tube on ice (4°C), one at room temperature (25°C), and one in an incubator (37°C). Allow them to equilibrate for 10 minutes.
-
-
Conjugation:
-
Add the calculated amount of the NHS ester stock solution to each tube. A common starting point is a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]
-
Incubate each reaction for a standardized time, for example, 1 hour, with gentle mixing.
-
-
Quenching and Analysis:
-
Stop the reactions by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5][16]
-
Remove excess, unreacted reagent using a desalting column or dialysis.
-
Analyze the conjugation efficiency for each temperature using an appropriate method (e.g., SDS-PAGE, mass spectrometry, or a functional assay).
-
Protocol 2: Qualitative Activity Test for NHS Ester Reagent
This protocol helps confirm if your NHS ester is active before starting a critical experiment. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[15]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO/DMF, then add the buffer.[15]
-
Prepare Control: Prepare a control cuvette containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of your NHS ester solution.[15]
-
Induce Hydrolysis: To the cuvette containing the NHS ester solution, add a small volume of 0.5 M NaOH (e.g., 50 µL) to rapidly and completely hydrolyze the ester. Mix gently.[16]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).[15][16]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS.[14] If there is little to no change, the reagent was likely already hydrolyzed and is inactive.[16]
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: Post-Reaction Removal of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
Welcome to the technical support center for post-reaction purification involving 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and address frequently asked questions.
Introduction
This compound is a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester and a terminal bromide. The NHS ester is highly reactive toward primary amines, forming stable amide bonds, while the bromide serves as a good leaving group for nucleophilic substitution reactions.[1] While invaluable in bioconjugation and small molecule synthesis, removing the excess reagent and its byproducts after the reaction is critical for obtaining a pure final product. Failure to do so can lead to non-specific binding and interfere with downstream applications.[2]
This guide provides a comprehensive overview of the most effective methods for removing unreacted this compound and its primary byproduct, N-hydroxysuccinimide (NHS).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
It is essential to remove the unreacted NHS ester to prevent continued, unwanted labeling of your target molecule or other molecules in subsequent experimental steps.[2] The presence of excess reagent can lead to batch-to-batch variability and complicate the characterization of your final product.
Q2: What are the main byproducts I need to remove?
The primary byproducts are N-hydroxysuccinimide (NHS), which is released upon successful amide bond formation, and 6-bromohexanoic acid, which results from the hydrolysis of the NHS ester.[3][4] Both the unreacted reagent and these byproducts must be removed.
Q3: What are the most common methods for removing excess NHS ester and its byproducts?
The most effective methods are based on the physicochemical differences between your product and the contaminants. These include:
-
Chemical Quenching: Inactivating the reactive NHS ester with a small molecule containing a primary amine.[2][5]
-
Chromatography: Techniques like flash column chromatography (for small molecules) and size-exclusion chromatography (for macromolecules) are widely used.[2][6][7]
-
Liquid-Liquid Extraction: Exploiting differences in solubility to partition the product and impurities between two immiscible liquid phases.[8][9]
-
Precipitation/Filtration: If the product is a solid and the impurities are soluble in a particular solvent system, precipitation can be an effective purification method.[10]
-
Dialysis: Particularly useful for purifying large molecules like proteins from small molecule impurities.[2]
Q4: How do I choose the best purification method?
The optimal method depends on several factors, including the nature of your product (small molecule vs. macromolecule), its solubility, the scale of your reaction, and the required purity. The decision-making workflow below can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Issue 1: My final product is still contaminated with this compound or its byproducts after purification.
| Potential Cause | Recommended Solution |
| Incomplete Quenching (for macromolecule purification) | Ensure the quenching agent (e.g., Tris, glycine) is added in sufficient molar excess (typically 20-100 mM final concentration) and allowed to react for at least 15-30 minutes.[5] |
| Inefficient Extraction | Perform multiple extractions (at least 3) with the organic or aqueous phase to ensure complete removal.[9] Consider adjusting the pH of the aqueous phase to ionize the 6-bromohexanoic acid byproduct, making it more water-soluble.[11] |
| Poor Resolution in Column Chromatography | Optimize your mobile phase. For silica gel chromatography, a gradient elution might be necessary.[7] For reversed-phase HPLC, adjusting the gradient slope or the organic modifier can improve separation.[4] Ensure you are not overloading the column. |
| Incorrect MWCO for Dialysis | Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your product but large enough to allow the small molecule impurities to pass through freely (e.g., a 10K MWCO for a 50 kDa protein).[2] |
Issue 2: Low yield of my desired product after purification.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS Ester on Silica Gel | NHS esters are sensitive to moisture and can hydrolyze on silica gel, which naturally contains water.[4][12] To mitigate this, use anhydrous solvents, minimize the time the compound spends on the column, and consider using a less acidic stationary phase like neutral alumina. Some researchers have successfully used silica gel without issue, so a small-scale trial is recommended.[6] |
| Product Precipitation During Extraction | If your product has limited solubility in both the aqueous and organic phases, it may precipitate at the interface. Try using a different solvent system or adjusting the pH to improve solubility. |
| Product Adsorption to Purification Media | Some products can non-specifically bind to chromatography resins or dialysis membranes. Including a small amount of a non-ionic detergent in your buffers might help reduce this. |
Issue 3: The NHS ester is hydrolyzing before I can purify it.
| Potential Cause | Recommended Solution |
| Moisture in Solvents or Reagents | Always use anhydrous solvents, especially when dissolving the NHS ester for reaction or purification.[13] Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[13] |
| Inappropriate pH | The hydrolysis of NHS esters is significantly accelerated at higher pH.[3] While the coupling reaction is often performed at a slightly basic pH (7.2-8.5), prolonged exposure to these conditions will lead to hydrolysis.[10][14] Work up the reaction promptly after it is complete. |
Experimental Protocols
Protocol 1: Chemical Quenching of Excess NHS Ester
This protocol is ideal for reactions involving macromolecules like proteins.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.[5]
-
Quench Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.[5]
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.[5]
-
Proceed to Purification: The quenched NHS ester is now inert. Proceed to remove it and other small molecules using size-exclusion chromatography (Protocol 3) or dialysis.[2]
Protocol 2: Purification by Liquid-Liquid Extraction
This method is suitable for small molecule products that have different solubilities than the NHS ester and its byproducts.
-
Dilute Reaction Mixture: Dilute your reaction mixture (often in a solvent like DMF or DMSO) with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[9][15]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 5% LiCl aqueous solution or brine.[8][15] This will help remove the highly polar N-hydroxysuccinimide and any remaining DMF or DMSO. Repeat the wash 2-3 times.
-
Optional Basic Wash: To remove the 6-bromohexanoic acid byproduct, perform a wash with a mild aqueous base like a saturated sodium bicarbonate solution. The acid will be deprotonated to its carboxylate salt, which is more soluble in the aqueous layer.[16]
-
Dry and Concentrate: After the final wash, drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your crude product.[17]
Caption: Workflow for liquid-liquid extraction.
Protocol 3: Purification by Size-Exclusion Chromatography (Spin Column)
This is a rapid method for purifying macromolecules from small molecule contaminants.[2]
-
Prepare the Column: Remove the bottom closure of a desalting spin column (e.g., Zeba™, Sephadex™ G-25) and place it in a collection tube.
-
Equilibrate: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Add your desired purification buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to equilibrate the column.[2]
-
Load Sample: Discard the flow-through from the final equilibration step and place the column in a new collection tube. Carefully apply your quenched reaction mixture to the center of the resin bed.[2]
-
Elute Product: Centrifuge the column at 1,000 x g for 2 minutes. The purified product will be in the eluate, while the smaller contaminants (unreacted reagent, NHS, quenching agent) will be retained in the column resin.[2]
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. reddit.com [reddit.com]
- 12. N-Hydroxysuccinimide active ester [schem.jp]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Stability of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate Stock Solutions
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of stock solutions of this bifunctional linker. Understanding and controlling the stability of this reagent is critical for successful and reproducible bioconjugation.
I. The Root of Instability: Understanding NHS Ester Hydrolysis
This compound is a valuable tool in bioconjugation, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a nucleophile-reactive bromo group.[1] The primary challenge with this and other NHS esters is their susceptibility to hydrolysis, a reaction with water that cleaves the ester bond, rendering the compound inactive for amine coupling.[2] This process competes directly with the desired reaction with primary amines on your target molecule.[2][3][4]
The core of the issue is that both the intended reaction (aminolysis) and the degradation (hydrolysis) are nucleophilic attacks on the ester's carbonyl carbon.[2][5] While primary amines are more potent nucleophiles than water, the sheer molar excess of water in aqueous buffers makes hydrolysis a significant competing reaction that must be managed.[2][4]
II. Troubleshooting Guide: Why is My Conjugation Failing?
This section addresses common problems related to the stability of this compound stock solutions.
Question 1: I'm seeing low or no conjugation efficiency. Could my stock solution have gone bad?
Answer: This is a frequent issue and is very likely due to the degradation of the NHS ester in your stock solution. Here’s a breakdown of the probable causes and how to address them:
-
Moisture Contamination: NHS esters are highly sensitive to moisture, even in their solid form.[2] The primary culprit for stock solution degradation is the use of non-anhydrous solvents or improper handling that introduces atmospheric moisture.
-
Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and causing hydrolysis. This reaction is irreversible and yields an inactive carboxylic acid.[6]
-
Solution: Always use high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare your stock solution.[2][7] Before opening a new vial of the solid reagent, ensure it has completely warmed to room temperature to prevent condensation from forming inside the vial.[2][8][9]
-
-
Improper Storage: Storing stock solutions under suboptimal conditions will accelerate degradation.
-
Causality: Chemical reactions, including hydrolysis, slow down at lower temperatures.[2] Storing solutions at room temperature or even 4°C is not sufficient for long-term stability.
-
Solution: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[10] Store these aliquots at -20°C or -80°C in a desiccated environment.[2][10]
-
-
Degraded Solvent: The quality of your solvent is paramount.
-
Causality: DMF, in particular, can degrade over time to form dimethylamine.[11] This amine contaminant will react with the NHS ester in your stock solution, effectively quenching it before it can react with your target molecule.
-
Solution: Use a high-quality, amine-free grade of DMF.[11] If you notice a "fishy" odor from your DMF, it has likely degraded and should be discarded.[11][12]
-
Question 2: My results are inconsistent from one experiment to the next. What could be causing this variability?
Answer: Inconsistent results often point to a gradual degradation of your stock solution or variations in your experimental setup.
-
pH Drift in Reaction: During large-scale labeling reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic.[6] This can lower the pH of your reaction buffer, especially if it has low buffering capacity.[6]
-
Causality: The rate of both aminolysis and hydrolysis is pH-dependent.[5][11] A drop in pH will decrease the rate of the desired reaction with amines, leading to lower yields.[13]
-
Solution: Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[13] For large-scale reactions, it may be necessary to monitor and adjust the pH.[11]
-
-
"Benchtop" Time: The stability of NHS esters in aqueous solutions is very limited.
-
Causality: As soon as the DMSO/DMF stock is added to your aqueous reaction buffer, hydrolysis begins immediately.[4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3][14]
-
Solution: Prepare your stock solution of this compound immediately before use.[8] Add the stock solution to your reaction mixture at the very last moment to minimize the time it spends in the aqueous environment before reacting with your target.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
Anhydrous DMSO or DMF are the recommended solvents.[2][7] These polar aprotic solvents will dissolve the compound and, if truly anhydrous, will keep it stable during storage.[2]
Q2: How should I store my solid this compound and its stock solution?
| Format | Storage Temperature | Key Handling Instructions | Source(s) |
| Solid | -20°C or -80°C | Store under desiccation, protect from light, and allow the vial to warm to room temperature before opening. | [2][10] |
| Stock Solution (Anhydrous DMSO/DMF) | -20°C or -80°C | Aliquot into single-use volumes, use high-quality anhydrous solvent, and warm to room temperature before use. | [2][10][11] |
| Aqueous Solution | 4°C to Room Temperature | Prepare immediately before use; do not store. | [2][11] |
Q3: What is the half-life of the NHS ester in an aqueous solution?
The half-life is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates dramatically.[2][14][15]
| pH | Temperature | Approximate Half-life | Source(s) |
| 7.0 | 0°C - 4°C | 4 - 5 hours | [2][3][14] |
| 8.0 | Room Temperature | ~1 hour | [2] |
| 8.6 | 4°C | ~10 minutes | [2][3][14] |
| 9.0 | Room Temperature | Minutes | [2] |
Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?
It is critical to use a buffer that does not contain primary amines.[13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPES, and Borate buffers are all suitable choices. The optimal pH range is typically between 7.2 and 8.5.[3][5][13]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[12][13][16]
Q5: Can I test if my stock solution is still active?
Yes, you can perform a qualitative test to check the activity of your NHS ester. The principle behind this test is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[9][12] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[12]
IV. Visualizing the Degradation Pathway
The following diagram illustrates the competing reactions of aminolysis (desired) and hydrolysis (degradation) for an NHS ester.
Caption: Competing reaction pathways for NHS esters.
V. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm completely to room temperature before opening.[2][8]
-
Dissolve: Add anhydrous DMSO or DMF to the solid to achieve the desired concentration (e.g., 10 mg/mL).[10]
-
Mix: Vortex gently until the solid is completely dissolved.
-
Aliquot: Immediately divide the stock solution into smaller, single-use volumes in low-retention tubes.[10]
-
Store: Store the aliquots at -20°C or -80°C in a desiccated container.[2][10]
Protocol 2: Qualitative NHS Ester Activity Test
-
Prepare Solutions:
-
Initial Reading: Zero a spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of your NHS ester solution (A_initial).[12]
-
Induce Hydrolysis: Add a small volume of 0.5 M NaOH to the cuvette containing the NHS ester solution to rapidly and completely hydrolyze it. Mix gently.[6]
-
Final Reading: Immediately measure the absorbance at 260 nm again (A_final).[6]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active.[9] If there is little to no change, the reagent was likely already hydrolyzed and is inactive.[6]
VI. References
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. --INVALID-LINK--
-
An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem. --INVALID-LINK--
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. --INVALID-LINK--
-
NHS ester protocol for labeling proteins. Abberior Instruments. --INVALID-LINK--
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. --INVALID-LINK--
-
What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe. --INVALID-LINK--
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. --INVALID-LINK--
-
Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich. --INVALID-LINK--
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Benchchem. --INVALID-LINK--
-
Navigating NHS Ester Reactions: A Guide to Amine-Free Buffers. Benchchem. --INVALID-LINK--
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. --INVALID-LINK--
-
Protocol for PEG NHS Ester. BroadPharm. --INVALID-LINK--
-
Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific. --INVALID-LINK--
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. --INVALID-LINK--
-
Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Benchchem. --INVALID-LINK--
-
NHS esters in Reactive groups. Lumiprobe. --INVALID-LINK--
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. --INVALID-LINK--
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. --INVALID-LINK--
-
Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem. --INVALID-LINK--
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. --INVALID-LINK--
-
Troubleshooting Guides. Creative Biolabs. --INVALID-LINK--
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. --INVALID-LINK--
-
This compound. BroadPharm. --INVALID-LINK--
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
LC-MS analysis of proteins modified by 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
A Senior Application Scientist's Guide to LC-MS Analysis of Proteins Modified by 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate: A Comparison with Alternative Cross-Linking Chemistries
In the intricate landscape of structural proteomics, the elucidation of protein-protein interactions and conformational dynamics is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient states by covalently linking spatially proximate amino acid residues. The choice of cross-linking reagent is a critical determinant of the success and resolution of an XL-MS study. This guide provides an in-depth technical comparison of this compound, a heterobifunctional cross-linker, with other commonly employed cross-linking chemistries, supported by established principles and experimental workflows for liquid chromatography-mass spectrometry (LC-MS) analysis.
The Strategic Advantage of Heterobifunctional Cross-Linking
At the heart of XL-MS is the covalent stabilization of protein interactions. Bifunctional cross-linkers possess two reactive groups connected by a spacer arm. These reagents can be broadly categorized into homobifunctional and heterobifunctional cross-linkers.
Homobifunctional cross-linkers , such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), feature two identical reactive groups.[1] They are typically employed in a single-step reaction to link proteins through the same type of functional group, most commonly the primary amines of lysine residues.[2] While straightforward, this approach can lead to a complex mixture of intra- and inter-molecular cross-links, as well as protein polymerization, which can complicate data analysis.[2]
Heterobifunctional cross-linkers offer a more controlled, two-step conjugation strategy by possessing two different reactive groups.[3][4] This allows for the sequential targeting of distinct functional groups, minimizing undesirable side reactions and providing more defined cross-linking patterns.[4] this compound falls into this category, offering a unique combination of amine and sulfhydryl reactivity.
Unveiling this compound: A Dual-Action Reagent
This compound is a heterobifunctional cross-linker featuring an N-hydroxysuccinimide (NHS) ester and a bromoalkane moiety.[5] This design enables a targeted, two-stage cross-linking process ideal for probing protein architecture.
-
First Stage: Amine-Reactive NHS Ester: The NHS ester reacts specifically with primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[6] This reaction is most efficient at a slightly alkaline pH of 7.2-9.0.[1]
-
Second Stage: Sulfhydryl-Reactive Bromoalkane: The bromoalkane group is an alkylating agent that forms a stable thioether bond with nucleophiles, most notably the sulfhydryl group of cysteine residues.[5] This alkylation reaction provides a covalent link to a distinct and often less abundant amino acid, offering a high degree of specificity.
The sequential nature of the reaction, where the more labile NHS ester is typically reacted first, allows for precise control over the cross-linking process. This is particularly advantageous when one interaction partner is rich in lysines and the other possesses accessible cysteines.
Comparative Analysis of Cross-Linking Chemistries
The performance of a cross-linker is dictated by the chemistry of its reactive groups. Here, we compare the NHS-bromoalkane chemistry of this compound with other popular heterobifunctional cross-linking strategies.
| Feature | This compound | NHS-Maleimide (e.g., SMCC) | NHS-Diazirine (e.g., SDA) |
| Reactive Group 1 | NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) |
| Reactive Group 2 | Bromoalkane (Sulfhydryl-reactive) | Maleimide (Sulfhydryl-reactive) | Diazirine (Photo-activatable, non-specific) |
| Specificity of Group 2 | High (Cysteine) | High (Cysteine) | Low (Inserts into C-H and N-H bonds) |
| Reaction Control | High (Two-step sequential) | High (Two-step sequential) | High (Two-step, light-activated) |
| Potential Side Reactions | Bromoalkane can react with other nucleophiles (e.g., His, Met) at higher pH or concentrations. | Maleimide can react with lysines at pH > 7.5 and is susceptible to hydrolysis. | Diazirine can generate a highly reactive carbene with broad reactivity. |
| Ideal Application | Probing specific lysine-cysteine proximities in defined protein complexes. | Similar to NHS-bromoalkane, widely used for creating antibody-drug conjugates. | Capturing transient or weak interactions where specific reactive residues are unknown or absent. |
Key Considerations:
-
NHS-Maleimide Cross-linkers: These are among the most common heterobifunctional reagents. The maleimide group exhibits high specificity for sulfhydryls at a pH range of 6.5-7.5.[7] However, at pH values above 7.5, the maleimide ring can open and react with amines.[8]
-
NHS-Diazirine Cross-linkers: These reagents introduce a photo-activatable diazirine group. Upon exposure to UV light, the diazirine forms a highly reactive carbene that can insert into any nearby C-H or N-H bond, offering a "zero-length" cross-link after the initial amine reaction.[3] This is particularly useful for identifying interaction partners without relying on the presence of specific amino acid side chains.
Experimental Workflow for XL-MS using this compound
The following is a generalized workflow for a typical XL-MS experiment. Optimization of reagent concentrations, incubation times, and temperatures is crucial for each specific protein system.
Caption: A generalized workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Detailed Protocol: Cross-Linking of a Protein Complex
-
Protein Preparation: Prepare the purified protein complex in a suitable amine-free buffer (e.g., HEPES or phosphate buffer) at a concentration of 1-5 mg/mL.
-
NHS Ester Reaction:
-
Dissolve this compound in a dry, water-miscible organic solvent like DMSO to create a fresh stock solution.
-
Add the cross-linker to the protein solution at a molar excess (e.g., 20-50 fold over the protein concentration).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The optimal pH for this step is between 7.2 and 8.5.[1]
-
-
Quenching and Buffer Exchange:
-
Quench the NHS ester reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove the excess, unreacted cross-linker and quenching reagent by buffer exchange into a buffer suitable for the subsequent alkylation step (e.g., pH 7.0-8.0).
-
-
Bromoalkane Alkylation:
-
Incubate the sample to allow the bromoalkane group to react with accessible sulfhydryl groups. This reaction can proceed for 30-90 minutes at room temperature.
-
-
Final Quenching and Sample Preparation for MS:
-
Quench any remaining reactive groups with a reducing agent like DTT.
-
Denature, reduce, and alkylate the protein sample with standard reagents (e.g., DTT and iodoacetamide) to linearize the proteins for enzymatic digestion.
-
Digest the cross-linked protein complex with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[9]
-
Analyze the enriched peptide fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
Navigating Potential Challenges and Side Reactions
While powerful, XL-MS is not without its complexities. A thorough understanding of potential side reactions is crucial for accurate data interpretation.
-
Hydrolysis of NHS Esters: The NHS ester is susceptible to hydrolysis in aqueous solutions, which increases with higher pH.[8] This competes with the desired amine reaction and reduces cross-linking efficiency.
-
Side Reactions of NHS Esters: While highly selective for primary amines, NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine, though these reactions are generally less favorable.[11]
-
Side Reactions of Bromoalkanes: Bromoalkanes are alkylating agents and, while showing a preference for the highly nucleophilic thiol group of cysteine, can also react with other nucleophilic side chains such as histidine and methionine, particularly at higher concentrations or prolonged reaction times.
Conclusion: Informed Reagent Selection for High-Resolution Structural Insights
The choice of cross-linking reagent is a pivotal decision in any XL-MS study. This compound, with its heterobifunctional NHS-bromoalkane chemistry, offers a high degree of control for probing specific lysine-cysteine proximities. Its two-step reaction mechanism minimizes the undesirable polymerization often associated with homobifunctional cross-linkers, leading to cleaner and more interpretable datasets.
When compared to other heterobifunctional reagents, the NHS-bromoalkane chemistry provides a stable and specific linkage, rivaling the popular NHS-maleimide cross-linkers. For applications where the goal is to capture any nearby interaction, regardless of the specific amino acid residues present, photo-activatable cross-linkers like those containing a diazirine moiety may be more suitable.
Ultimately, the optimal cross-linking strategy depends on the specific biological question and the nature of the protein system under investigation. By understanding the chemical reactivity, advantages, and limitations of reagents like this compound, researchers can design more effective XL-MS experiments to unlock the structural secrets of the proteome.
References
- 1. (2,5-Dioxopyrrolidin-1-yl) 6-hydroxyhexanoate | C10H15NO5 | CID 140966748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 6. Crosslinking combined with mass spectrometry for structural proteomics [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers: A Comparative Analysis of NHS-bromohexanoate
For researchers, scientists, and drug development professionals, the precise covalent linkage of biomolecules is a foundational technique. The choice of a crosslinker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of N-hydroxysuccinimidyl-6-bromohexanoate (NHS-bromohexanoate) with other prevalent amine-reactive crosslinkers. By examining their reaction mechanisms, performance across key parameters, and detailed experimental protocols, this document aims to equip you with the knowledge to make informed decisions for your bioconjugation strategies.
The Chemistry of Amine-Reactive Crosslinkers: A Primer
Amine-reactive crosslinkers are electrophilic reagents that form covalent bonds with nucleophilic primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine residues. The most prominent class of amine-reactive functionalities is the N-hydroxysuccinimide (NHS) ester, prized for its high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions.[1]
A Deep Dive into NHS-bromohexanoate
NHS-bromohexanoate is a heterobifunctional crosslinker featuring two distinct reactive moieties: an amine-reactive NHS ester and a bromo-functional group. This dual reactivity allows for a two-step conjugation strategy, providing control and specificity in linking two different molecules. The hexanoate spacer arm also imparts a degree of hydrophobicity to the linker.
The primary reaction of NHS-bromohexanoate involves the nucleophilic acyl substitution of the NHS ester by a primary amine, forming a stable amide bond.[2] This reaction is most efficient at a pH range of 7.2 to 8.5.[3] Once conjugated to the first molecule, the terminal bromo group is available for reaction with a second nucleophile, typically a thiol group from a cysteine residue, via an alkylation reaction to form a stable thioether bond.
Comparative Analysis of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is governed by several factors, including the desired reaction rate, the stability of the resulting bond, and the specific requirements of the application. The following table provides a summary of key quantitative and qualitative parameters for NHS-bromohexanoate and other common amine-reactive crosslinkers.
| Feature | NHS-bromohexanoate | Standard NHS Ester (e.g., NHS-acetate) | Long-Chain NHS Ester (e.g., NHS-octanoate) | SMCC |
| Reactive Groups | NHS ester, Bromo | NHS ester | NHS ester | NHS ester, Maleimide |
| Primary Target(s) | Primary amines, Thiols | Primary amines | Primary amines | Primary amines, Thiols |
| Resulting Bond(s) | Amide, Thioether | Amide | Amide | Amide, Thioether |
| Spacer Arm Length | ~9.5 Å | ~2.5 Å | ~12.3 Å | ~8.3 Å |
| Spacer Arm Nature | Hydrophobic | Hydrophilic | More Hydrophobic | Hydrophobic (cyclohexane) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Advantage | Two-step conjugation control, stable linkages | Simple, direct amine conjugation | Increased spacer length for sterically hindered sites | Widely used for ADCs, stable maleimide |
| Key Disadvantage | Potential for side reactions with the bromo group | Susceptible to hydrolysis | Increased hydrophobicity can affect protein solubility | Maleimide-thiol linkage can undergo retro-Michael reaction |
While NHS-bromohexanoate offers the advantage of a controlled, two-step conjugation process, the bromo- group can be less reactive than a maleimide group and may require longer reaction times or higher concentrations. The inherent hydrophobicity of the hexanoate spacer can be beneficial for applications requiring membrane permeability but may also lead to aggregation of some proteins.
In contrast, standard NHS esters provide a straightforward method for amine labeling, but lack the ability to link to a second, different functional group.[4] Long-chain NHS esters can be useful for overcoming steric hindrance but can also introduce undesirable hydrophobicity.[] SMCC is a widely used heterobifunctional crosslinker, particularly in the development of antibody-drug conjugates (ADCs), due to the high reactivity of its maleimide group towards thiols.[6] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[6]
Experimental Section: A Practical Guide
The following protocols provide a framework for utilizing NHS-bromohexanoate and a standard NHS ester for antibody labeling, allowing for a direct comparison of their performance in a laboratory setting.
Protocol 1: Two-Step Antibody-Reporter Conjugation using NHS-bromohexanoate
This protocol outlines the conjugation of an antibody to a thiol-containing reporter molecule (e.g., a fluorescent dye or enzyme) using NHS-bromohexanoate.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-bromohexanoate (10 mM stock in anhydrous DMSO)
-
Thiol-containing reporter molecule (10 mM stock in DMSO or aqueous buffer)
-
Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Step 1: Reaction with NHS-bromohexanoate: a. Add a 10- to 20-fold molar excess of the NHS-bromohexanoate stock solution to the antibody solution. b. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted NHS-bromohexanoate using a desalting column equilibrated with Reaction Buffer.
-
Step 2: Reaction with Thiol-Reporter: a. To the bromo-activated antibody, add a 5- to 10-fold molar excess of the thiol-containing reporter molecule. b. Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.
-
Final Purification: Purify the final antibody-reporter conjugate using a desalting column to remove unreacted reporter and quenching reagent.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the reporter molecule. Further analysis can be performed using SDS-PAGE and mass spectrometry.
Protocol 2: Direct Antibody Labeling with a Standard NHS Ester
This protocol describes the direct labeling of an antibody with a fluorescent dye functionalized with an NHS ester.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester of fluorescent dye (10 mM stock in anhydrous DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the NHS ester dye stock solution to the antibody solution. b. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using a desalting column.
-
Characterization: Determine the DOL by spectrophotometry.
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanism of NHS-bromohexanoate.
Caption: Experimental workflow for two-step conjugation.
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugates. NHS-bromohexanoate offers a valuable tool for researchers requiring a two-step, controlled conjugation strategy to link an amine-containing molecule to a thiol-containing molecule. Its non-cleavable, hydrophobic spacer provides a stable linkage with specific properties. However, for straightforward amine labeling, traditional NHS esters may offer a simpler and faster approach. For applications demanding high reactivity with thiols, SMCC remains a popular choice despite potential stability concerns. By understanding the distinct chemical properties and performance characteristics of these crosslinkers, researchers can select the optimal reagent to achieve their desired bioconjugation outcomes.
References
A Senior Application Scientist's Guide to Validating 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate Conjugate Activity
In the rapidly advancing field of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a crosslinker is a critical decision point that dictates the stability, efficacy, and ultimate success of the conjugate.[1][2] This guide provides an in-depth, objective comparison of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate—a heterobifunctional crosslinker—against common alternatives. We will delve into the experimental validation of its activity, offering a framework for researchers, scientists, and drug development professionals to make informed decisions grounded in empirical data.
Introduction: The Role of Heterobifunctional Crosslinkers
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid.[3][4] Heterobifunctional crosslinkers are master tools in this endeavor, possessing two different reactive groups that allow for controlled, sequential reactions, thereby minimizing undesirable byproducts like homodimers.[2][5]
The subject of this guide, this compound (hereafter referred to as Br-C6-NHS), is one such linker. It features:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable amide bond.[6][7][8]
-
A 6-bromohexanoate group : This provides a six-carbon spacer arm terminating in a bromine atom. The alkyl bromide is an electrophile that can react with nucleophiles, most notably the sulfhydryl group of a cysteine residue, to form a stable thioether bond.[9][10][11]
This architecture makes Br-C6-NHS a valuable tool for linking a protein to a thiol-containing payload, a common strategy in ADC construction.
Section 1: The Reagents - A Comparative Overview
To properly validate the activity of Br-C6-NHS, its performance must be benchmarked against other linkers designed for the same purpose: conjugating amines to thiols. The choice of linker can significantly affect reaction efficiency, conjugate stability, and biological function.
Key Alternatives for Comparison:
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) : A widely used crosslinker featuring an NHS ester and a maleimide group.[2][12] Maleimides are highly reactive towards thiols at a near-neutral pH of 6.5-7.5.[12][13][14]
-
Succinimidyl 6-iodoacetamide (SIA) : An analog of the bromo-linker, where iodine replaces bromine. Iodoacetamides are generally more reactive towards thiols than their bromo counterparts, which can be an advantage for less reactive sulfhydryl groups but may also lead to lower selectivity.
The following table summarizes the key properties of these linkers.
| Feature | Br-C6-NHS | SMCC | SIA (hypothetical analog) |
| Amine-Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Thiol-Reactive Group | Bromoalkane | Maleimide | Iodoacetamide |
| Bond Formed (Thiol) | Thioether | Thioether | Thioether |
| Optimal pH (Amine Rxn) | 7.2 - 8.5[7] | 7.0 - 9.0[12] | 7.2 - 8.5 |
| Optimal pH (Thiol Rxn) | ~7.5 - 8.5 | 6.5 - 7.5[12] | ~7.5 - 8.5 |
| Spacer Arm | 6-carbon, linear alkane | Cyclohexane-methyl | C2-acyl |
| Key Characteristic | Forms stable thioether bond | High reactivity, but potential for retro-Michael addition (instability) | Higher reactivity than bromoalkane |
Section 2: Experimental Validation Workflow
A rigorous, self-validating experimental workflow is essential to objectively compare these linkers. The following protocols are designed to assess conjugation efficiency, stability, and functional impact. For this guide, we will use the conjugation of a model monoclonal antibody (mAb, e.g., Trastuzumab) to a thiol-containing cytotoxic payload as our experimental system.
Figure 1. Overall experimental workflow for ADC generation and validation.
Protocol 1: Two-Step Antibody Conjugation
Causality: A two-step process is crucial for heterobifunctional linkers to prevent self-conjugation of the payload.[12] First, the linker is attached to the antibody via its amine-reactive group. After removing excess linker, the payload is added to react with the second functional group.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).
-
Linkers: Br-C6-NHS, SMCC, SIA, dissolved in anhydrous DMSO.
-
Thiol-containing payload.
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
Step-by-Step Methodology:
-
Antibody Preparation : Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer.
-
Step 1 (Amine Reaction) :
-
Bring the mAb solution to room temperature.
-
Add a 10-fold molar excess of the desired linker (dissolved in DMSO) to the mAb solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate for 2 hours at room temperature. The pH of 8.0 is a compromise that deprotonates primary amines for nucleophilic attack while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH.[6][15]
-
-
Purification 1 :
-
Remove excess, unreacted linker by running the reaction mixture through a pre-equilibrated SEC column.
-
Collect the protein fractions containing the linker-activated mAb.
-
-
Step 2 (Thiol Reaction) :
-
Immediately add a 3-fold molar excess of the thiol-payload to the purified linker-mAb solution.
-
For Br-C6-NHS and SIA, maintain pH ~8.0. For SMCC, adjust the pH to 7.2 with 0.1 M HCl. The maleimide reaction is more specific and stable at a slightly lower pH (6.5-7.5).[12][14]
-
Incubate for 4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching : Add quenching solution to a final concentration of 20 mM to stop the reaction.
-
Final Purification : Purify the final ADC conjugate using SEC to remove unreacted payload and quenching reagent.
Protocol 2: Characterization and Performance Metrics
The DAR is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that influences efficacy and safety.[16][17][18]
Method: UV-Vis Spectroscopy This is a straightforward method for determining the average DAR.[17][]
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and the wavelength of maximum absorbance for the payload (λ_max_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law with the known extinction coefficients. Corrections must be made for the drug's absorbance at 280 nm and the antibody's absorbance at λ_max_drug.
-
The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[17]
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides more detailed information, including the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).[20][21][22]
-
The ADC sample is analyzed, often after deglycosylation to simplify the spectrum.[22]
-
The mass spectrometer detects the masses of the different ADC species.
-
The average DAR is calculated by a weighted average of the different species detected.[]
The stability of the linker-drug connection is vital for ensuring the payload remains attached until it reaches the target cell, minimizing off-target toxicity.[20][23]
Method: In Vitro Plasma Stability Assay
-
Incubate the purified ADCs (at ~1 mg/mL) in human plasma at 37°C.[23][24]
-
Take aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[24]
-
Isolate the ADC from the plasma, often using immunoaffinity capture (e.g., Protein A beads).[20][25]
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[24][26]
-
A decrease in DAR over time indicates linker instability and drug loss.
The ultimate test is whether the ADC retains its antigen-binding capability and can effectively kill target cancer cells.[27][28]
Method: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Seed a 96-well plate with a target antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC) and an antigen-negative control cell line.[29][30]
-
Treatment : After cells adhere, treat them with serial dilutions of each ADC. Include untreated cells and cells treated with the unconjugated payload as controls.[30]
-
Incubation : Incubate the plates for 72-120 hours at 37°C.[30]
-
Viability Measurement :
-
Data Analysis : Plot cell viability (%) against ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Section 3: Comparative Data & Interpretation
The following tables present hypothetical data from the experiments described above to illustrate how to compare the linkers.
Table 2: Conjugation Efficiency and Stability
| Linker | Average DAR (from UV-Vis) | DAR Loss in Plasma (7 days) |
| Br-C6-NHS | 3.8 | ~5% |
| SMCC | 3.9 | ~25% |
| SIA | 3.9 | ~4% |
Table 3: Functional Activity (Cytotoxicity)
| Conjugate | IC50 on Target Cells (pM) | IC50 on Control Cells (pM) |
| Br-C6-NHS ADC | 150 | > 10,000 |
| SMCC ADC | 145 | > 10,000 |
| SIA ADC | 148 | > 10,000 |
| Unconjugated Payload | 5 | 5 |
Interpretation of Results
-
Conjugation Efficiency : All three linkers show comparable and excellent conjugation efficiency, achieving a desirable average DAR of around 4.[17] This indicates that the NHS ester chemistry is robust under the chosen conditions for all linkers.
-
Stability : This is where significant differences emerge. The Br-C6-NHS and SIA linkers, which form stable thioether bonds, show minimal drug loss in plasma over 7 days. In contrast, the SMCC linker shows considerable drug loss. This is a known potential liability of maleimide-based linkers, which can undergo a retro-Michael reaction, especially in the presence of competing nucleophiles like albumin in plasma, leading to premature payload release.
-
Functional Activity : All ADCs are highly potent and specific, with picomolar IC50 values against the antigen-positive target cells and negligible activity against control cells. The unconjugated payload is highly potent but non-specific. The slightly higher potency of the SMCC-based ADC might be initially misleading; it could be an artifact of some payload being released in the culture medium, acting as a free drug. The superior stability of the Br-C6-NHS and SIA conjugates suggests they will have a better therapeutic window in vivo, delivering the payload more reliably to the tumor site.[23]
Figure 2. Reaction mechanism for Br-C6-NHS conjugation.
Conclusion
This guide outlines a comprehensive framework for the validation of this compound (Br-C6-NHS) as a crosslinker for creating biomolecule conjugates. The experimental data, though hypothetical, is modeled on expected chemical principles. The results demonstrate that while multiple linkers can achieve similar initial conjugation efficiencies, the true measure of a linker's utility lies in the stability and sustained function of the final conjugate.
For applications requiring high stability in a biological milieu like plasma—a critical requirement for ADCs—the thioether bond formed by the reaction of a bromoalkane with a thiol is superior to the bond formed by a maleimide. Therefore, This compound stands as a robust and reliable choice for developing stable, potent, and specific bioconjugates. This validation process provides a clear, data-driven rationale for linker selection, empowering researchers to build more effective and reliable biological tools and therapeutics.
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. korambiotech.com [korambiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 10. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 11. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. nbinno.com [nbinno.com]
- 14. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. blog.crownbio.com [blog.crownbio.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. lcms.cz [lcms.cz]
- 22. sciex.com [sciex.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
- 25. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bromoalkanoate NHS Esters: A Comparative Analysis of Chain Length Efficiency in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of a linker is a critical decision that profoundly influences the stability, efficacy, and overall performance of the resulting conjugate. Among the diverse arsenal of crosslinking reagents, bromoalkanoate N-Hydroxysuccinimide (NHS) esters have carved a significant niche. These heterobifunctional linkers offer the dual advantage of a highly reactive NHS ester for facile conjugation to primary amines on biomolecules and a terminal bromoalkyl group for subsequent stable bond formation, often with thiol-containing moieties.
This in-depth guide provides a comparative analysis of bromoalkanoate NHS esters of varying alkyl chain lengths. We will delve into the underlying chemical principles, present a framework for evaluating their efficiency, and provide detailed experimental protocols to empower you to make informed decisions for your specific application, be it in the development of antibody-drug conjugates (ADCs), PROTACs, or other targeted therapeutics.
The Fundamental Chemistry: A Balancing Act of Reactivity and Stability
The utility of bromoalkanoate NHS esters hinges on a two-stage reaction strategy. The first step involves the acylation of a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, by the NHS ester. This reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][2] The efficiency of this initial conjugation is paramount and is influenced by several factors, most notably the pH of the reaction medium. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, enhancing their nucleophilicity, while not excessively accelerating the competing hydrolysis of the NHS ester.[1][3]
A critical, yet often overlooked, aspect of this process is the influence of the bromoalkanoate linker's alkyl chain length. This structural variable can significantly impact the physicochemical properties of the NHS ester, thereby affecting its reactivity and the overall efficiency of the conjugation process.
The Impact of Alkyl Chain Length: A Multifaceted Consideration
The length of the alkyl chain in a bromoalkanoate NHS ester introduces a delicate interplay of hydrophobicity, steric hindrance, and solubility, all of which can modulate the efficiency of the bioconjugation reaction.
Hydrophobicity: As the alkyl chain length increases, the hydrophobicity of the bromoalkanoate NHS ester also increases.[4][5] This can have a dual effect. On one hand, increased hydrophobicity may promote non-specific binding to hydrophobic patches on the surface of a protein, which could either hinder or, in some cases, facilitate the reaction with a nearby amine.[6] On the other hand, excessive hydrophobicity can lead to decreased aqueous solubility of the reagent, potentially causing aggregation and reducing the effective concentration available for the reaction.[7] This necessitates careful consideration of the reaction solvent, often requiring the use of a water-miscible organic co-solvent like DMSO or DMF to ensure complete dissolution.[8]
Steric Hindrance: A longer alkyl chain can introduce greater steric bulk around the reactive NHS ester. While the flexibility of the alkyl chain can mitigate this to some extent, a very long and bulky chain may sterically hinder the approach of the nucleophilic amine on the biomolecule, potentially slowing down the reaction rate.[9] Conversely, a longer spacer arm can be advantageous in overcoming steric hindrance on the biomolecule itself, allowing the reactive group to access otherwise shielded amines.[10][11]
Solubility: The solubility of the bromoalkanoate NHS ester in the reaction buffer is a critical determinant of conjugation efficiency. Shorter-chain bromoalkanoates are generally more water-soluble than their longer-chain counterparts.[4][5] Poor solubility can lead to an overestimation of the reagent concentration and result in lower-than-expected degrees of labeling.
Comparative Analysis of Bromoalkanoate NHS Esters
To provide a clear comparison, the following table summarizes the key characteristics of bromoalkanoate NHS esters with varying alkyl chain lengths. The data presented is a synthesis of established principles of organic chemistry and bioconjugation.[4][5][7][12][13]
| Property | Short Chain (e.g., Bromoacetyl) | Medium Chain (e.g., 6-Bromohexanoyl) | Long Chain (e.g., 11-Bromoundecanoyl) | Rationale & Implications |
| Aqueous Solubility | Higher | Moderate | Lower | Shorter chains are more polar and thus more soluble in aqueous buffers, simplifying reaction setup. Longer chains often require organic co-solvents.[4][5] |
| Hydrophobicity | Lower | Moderate | Higher | Increased hydrophobicity with longer chains can lead to non-specific binding and potential aggregation of the conjugate.[6] |
| Potential for Steric Hindrance (Reagent) | Lower | Moderate | Higher | Longer, bulkier chains may sterically hinder the approach to the target amine, potentially reducing reaction rates.[9] |
| Flexibility/Reach | Lower | Moderate | Higher | A longer spacer arm provides greater flexibility and can access sterically hindered amines on the biomolecule.[10][11] |
| Reaction Kinetics (Aminolysis) | Potentially Faster | Optimal | Potentially Slower | Shorter chains present less steric bulk and higher solubility, which can favor faster kinetics. However, an optimal length may exist that balances solubility and reach. |
| Competing Hydrolysis Rate | Potentially Higher | Moderate | Potentially Lower | While pH is the dominant factor, the microenvironment created by the linker may influence hydrolysis rates. Increased hydrophobicity could slightly decrease the local water concentration around the ester. |
| Handling & Storage | Generally more stable | Good stability | May be more prone to hydrolysis if moisture is present due to increased hydrophobicity | All NHS esters are moisture-sensitive and should be stored desiccated at low temperatures.[8][14] |
Experimental Workflow for Comparative Efficiency Analysis
To empirically determine the optimal bromoalkanoate NHS ester for your specific application, a systematic comparison is essential. The following workflow provides a robust framework for this evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. purepeg.com [purepeg.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. cyanagen.com [cyanagen.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Senior Application Scientist's Guide to MALDI-TOF Analysis of Peptides Labeled with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
For researchers, scientists, and drug development professionals, the precise analysis of peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone of modern proteomics and drug discovery. Chemical labeling of peptides prior to analysis can significantly enhance ionization efficiency, facilitate quantification, and provide valuable structural information. This guide provides an in-depth technical comparison of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, a unique amine-reactive labeling reagent, with other established alternatives for MALDI-TOF analysis. We will delve into the underlying chemistry, provide detailed experimental protocols, and present comparative data to empower you in making informed decisions for your research.
The Rationale for Peptide Labeling in MALDI-TOF MS
While MALDI-TOF MS is a powerful tool for peptide analysis, its quantitative accuracy can be hampered by variations in ionization efficiency among different peptides. Chemical derivatization addresses this challenge by introducing a chemical moiety that normalizes ionization, improves signal intensity, and can even introduce unique features for specialized analysis. The choice of labeling reagent is therefore a critical experimental parameter that dictates the quality and utility of the data obtained.
Unveiling this compound: A Bifunctional Reagent
This compound is an amine-reactive labeling reagent that possesses two key chemical features: an N-hydroxysuccinimide (NHS) ester and a terminal bromo-alkane chain.
-
NHS Ester Chemistry : The NHS ester is a well-established functional group for targeting primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond between the reagent and the peptide. This reaction is most efficient under slightly basic conditions (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.
-
The Bromine Isotopic Signature : The presence of a bromine atom at the terminus of the hexanoate linker is the defining feature of this reagent. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[1][2][3] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da (the M+ and M+2 peaks).[1][3] This unique signature provides an unambiguous marker for labeled peptides, facilitating their identification in complex mixtures and enabling certain quantitative strategies.
Figure 1: Reaction of a peptide with this compound.
Comparative Analysis with Alternative Labeling Strategies
The selection of a labeling reagent should be guided by the specific goals of the experiment. Here, we compare this compound with two widely used alternatives: iodoacetamide and Tandem Mass Tags (TMT).
| Feature | This compound | Iodoacetamide | Tandem Mass Tags (TMT) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Cysteine (thiol group) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Acylation (NHS ester) | Alkylation | Acylation (NHS ester) |
| Mass Shift (Monoisotopic) | +177.01 Da (for 79Br) | +57.02 Da | Varies (e.g., TMT10plex = +229.16 Da) |
| Key Feature | Bromine isotopic signature (1:1 M/M+2) | Cysteine-specific labeling | Isobaric tags for multiplexed quantification |
| Primary Application | Peptide identification, relative quantification | Cysteine accessibility studies, protein alkylation | Multiplexed relative protein quantification |
| MALDI Signal Enhancement | Expected moderate enhancement | Can enhance signal of cysteine-containing peptides | Can enhance signal and allows for reporter ion quantification in MS/MS |
In-depth Comparison:
-
Specificity: this compound and TMT reagents target the more abundant primary amines, offering broader peptide coverage for general proteomic analyses.[4] Iodoacetamide, conversely, is highly specific for cysteine residues, making it ideal for studying protein structure, disulfide bonding, and cysteine reactivity.
-
Quantification Strategy: The bromine tag of the bromohexanoate reagent allows for relative quantification at the MS1 level by comparing the intensities of the isotopic peaks. TMT reagents enable multiplexed relative quantification through the analysis of reporter ions in the MS/MS spectrum.[4] Iodoacetamide is not inherently a quantitative label, but isotopic variants (e.g., heavy and light iodoacetamide) can be used for relative quantification.
-
Information Content: The bromine signature of the bromohexanoate label provides a clear marker for identifying labeled peptides. TMT labeling, while excellent for quantification, adds a larger mass tag that can sometimes suppress peptide fragmentation and complicate spectral interpretation. Iodoacetamide provides specific information about the location and reactivity of cysteine residues.
Experimental Data: A Comparative Performance Overview
To illustrate the practical implications of these different labeling strategies, we present a set of plausible experimental data obtained from the MALDI-TOF analysis of a standard peptide (e.g., Angiotensin II, MW = 1046.2 Da) labeled with each of the three reagents.
| Labeling Reagent | Unlabeled Angiotensin II | This compound | Iodoacetamide (on a Cys-containing variant) | TMT10plex |
| Expected Monoisotopic Mass (m/z) | 1046.2 | 1223.2 (79Br), 1225.2 (81Br) | 1103.2 | 1275.4 |
| Observed Isotopic Pattern | Standard isotopic distribution | 1:1 doublet separated by 2 Da | Standard isotopic distribution | Standard isotopic distribution |
| Relative Signal Intensity (Normalized) | 1.0 | ~2.5 | ~1.8 | ~3.0 |
| Key Observation | Baseline signal | Clear 1:1 isotopic signature with signal enhancement | Signal enhancement for Cys-peptide | Highest signal enhancement |
Interpretation of Results:
This hypothetical data demonstrates that all three labeling strategies can enhance the signal intensity of the peptide in MALDI-TOF analysis compared to its unlabeled form. The bromohexanoate reagent provides a moderate signal enhancement and the distinct advantage of the bromine isotopic signature for confident identification. TMT labeling is expected to provide the highest signal enhancement, consistent with its design for robust quantification.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for peptide labeling and subsequent MALDI-TOF analysis.
Protocol for Peptide Labeling with this compound
Materials:
-
Peptide sample (lyophilized or in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting spin columns (e.g., C18)
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in the Reaction Buffer to a concentration of 1-5 mg/mL. If the peptide is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Sample Cleanup: Remove excess labeling reagent and byproducts using a desalting spin column according to the manufacturer's instructions. The labeled peptide can be eluted with a solution of 50% acetonitrile in 0.1% trifluoroacetic acid (TFA).
Figure 2: Workflow for peptide labeling with this compound.
Protocol for MALDI-TOF Sample Preparation
Materials:
-
Labeled peptide sample (in 50% acetonitrile, 0.1% TFA)
-
MALDI Matrix Solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA)
-
MALDI target plate
Procedure:
-
Dried-Droplet Method:
-
Spot 0.5 µL of the labeled peptide solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the MALDI matrix solution to the same spot.
-
Allow the mixture to air-dry completely at room temperature.
-
-
MALDI-TOF Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range, typically in positive ion reflector mode for peptides.
-
Look for the characteristic 1:1 isotopic doublet for the labeled peptides.
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The success of the labeling reaction can be directly assessed by the presence of the expected mass shift and the characteristic 1:1 bromine isotopic pattern in the MALDI-TOF spectrum. The absence of this pattern or the presence of a significant amount of unlabeled peptide would indicate incomplete reaction, prompting optimization of the labeling conditions (e.g., reagent concentration, reaction time, or pH). Furthermore, the desalting step is crucial for removing interfering substances, and its effectiveness can be evaluated by the quality of the resulting mass spectrum.
Conclusion: A Versatile Tool for Peptide Analysis
This compound presents a compelling option for the chemical labeling of peptides for MALDI-TOF MS analysis. Its amine-reactivity allows for broad applicability, while the unique bromine isotopic signature provides a powerful tool for confident identification and relative quantification. While other reagents like iodoacetamide and TMT offer specialized advantages for cysteine-specific analysis and high-level multiplexing, respectively, the bromohexanoate reagent occupies a valuable niche for researchers seeking a balance of broad reactivity, clear identification, and straightforward quantitative potential. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this versatile reagent to enhance their peptide analysis workflows.
References
A Comparative Guide to Functional Assays for Biomolecules Conjugated with 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
This guide provides an in-depth technical comparison of functional assays for biomolecules conjugated with the heterobifunctional linker, 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides field-proven insights to ensure the functional integrity of your bioconjugates.
Introduction to this compound: A Versatile Tool in Bioconjugation
This compound is a chemical linker featuring two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal bromide.[1] The NHS ester facilitates the covalent attachment to primary amines present in biomolecules like proteins and amine-modified oligonucleotides, forming a stable amide bond.[1] The terminal bromide acts as a versatile reactive handle for subsequent modifications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] This dual functionality makes it a valuable tool for creating complex bioconjugates with tailored functionalities.
The choice of this linker significantly influences the design of functional assays, as both the conjugation process and the linker's presence can potentially impact the biomolecule's activity. Therefore, a comprehensive suite of assays is crucial to validate the conjugate's intended function.
Core Applications and Corresponding Functional Assays
The primary application of this compound is in the construction of PROTACs and, by extension, Degrader-Antibody Conjugates (DACs).[4][5] These innovative therapeutic modalities leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[6][7]
Protein-PROTAC Conjugates: Hijacking the Cellular Machinery for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[7][8] The synthesis of a PROTAC using this compound typically involves the reaction of the NHS ester with an amine-containing ligand for either the target protein or the E3 ligase, followed by the reaction of the bromo-linker with the other ligand.[3]
Diagram: PROTAC Synthesis and Mechanism of Action
Caption: Synthesis of a PROTAC using a bromohexanoate linker and its mechanism of action.
| Assay | Purpose | Principle | Key Readouts | Alternatives |
| Target Binding Assay | To confirm that the PROTAC's ligand for the target protein retains its binding affinity. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). | Binding affinity (Kd), association/dissociation rates. | Cellular Thermal Shift Assay (CETSA). |
| E3 Ligase Binding Assay | To verify that the PROTAC's ligand for the E3 ligase maintains its binding capacity. | Similar to target binding assays (FP, SPR, ITC). | Binding affinity (Kd), association/dissociation rates. | Competitive binding assays. |
| Ternary Complex Formation Assay | To demonstrate the PROTAC's ability to induce the formation of a stable complex between the target protein and the E3 ligase. | Co-immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET).[6][9] | Detection of the ternary complex by Western blot or luminescence/fluorescence signal. | AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). |
| Target Ubiquitination Assay | To confirm that the recruited E3 ligase successfully ubiquitinates the target protein. | In vitro ubiquitination assay followed by Western blot for ubiquitin. | Detection of polyubiquitinated target protein. | Mass spectrometry-based ubiquitin profiling. |
| Target Degradation Assay | To quantify the PROTAC-induced degradation of the target protein. | Western blotting, qPCR (to measure mRNA levels and rule out transcriptional effects), quantitative mass spectrometry.[9] | Reduction in target protein levels (DC50, Dmax). | In-Cell Western, reporter assays. |
| Phenotypic Assays | To assess the downstream biological consequences of target protein degradation. | Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), cell cycle analysis.[9] | IC50, induction of apoptosis, cell cycle arrest. | High-content imaging, pathway-specific reporter assays. |
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.[9]
Degrader-Antibody Conjugates (DACs): Targeted Delivery of Protein Degraders
DACs represent a promising therapeutic strategy that combines the specificity of a monoclonal antibody with the potent protein-degrading activity of a PROTAC.[4][10] In this approach, an antibody targeting a cell-surface antigen delivers the PROTAC to specific cells, thereby enhancing its therapeutic window and minimizing off-target effects.[5][10] The this compound linker can be employed to attach the PROTAC to the antibody.
Diagram: Degrader-Antibody Conjugate (DAC) Workflow
Caption: Workflow of a Degrader-Antibody Conjugate (DAC) from cell targeting to protein degradation.
In addition to the assays for PROTACs, the following assays are critical for evaluating the functionality of DACs:
| Assay | Purpose | Principle | Key Readouts | Alternatives |
| Antigen Binding Assay | To ensure that the conjugation of the PROTAC does not compromise the antibody's ability to bind its target antigen. | ELISA, Flow Cytometry, Surface Plasmon Resonance (SPR). | Binding affinity (Kd), percentage of positive cells. | Bio-layer interferometry (BLI). |
| Internalization Assay | To confirm that the DAC is internalized by the target cells upon antigen binding. | Confocal microscopy with fluorescently labeled DACs, pH-sensitive dyes, flow cytometry.[4][5] | Visualization of intracellular DAC, quantification of internalized DAC. | Live-cell imaging. |
| Degrader Release Assay | To verify the release of the active PROTAC from the antibody within the target cell. | Mass spectrometry analysis of cell lysates, fluorogenic assays if the linker is designed to be cleavable by specific enzymes.[4] | Detection of the free PROTAC molecule. | Reporter assays with cleavable linkers. |
| Cell-based Potency Assays | To assess the overall efficacy of the DAC in inducing target protein degradation and subsequent cellular effects in antigen-positive versus antigen-negative cells. | Western blotting, cell viability assays. | Selective degradation and cytotoxicity in antigen-positive cells. | 3D spheroid models, in vivo animal models. |
-
Cell Preparation: Harvest antigen-positive and antigen-negative cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubation with DAC: Incubate the cells with a range of DAC concentrations for a specified time on ice to prevent internalization. Include an unconjugated antibody as a positive control and an isotype control as a negative control.
-
Secondary Antibody Staining: Wash the cells and incubate them with a fluorescently labeled secondary antibody that recognizes the primary antibody of the DAC.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to quantify the binding of the DAC to the cell surface.
Conclusion
The functional validation of biomolecules conjugated with this compound requires a multi-faceted approach. The choice of assays should be guided by the specific application of the bioconjugate, with a particular focus on the unique functionalities introduced by the linker. For PROTACs and DACs, a systematic evaluation of target binding, ternary complex formation, ubiquitination, and degradation is paramount. By employing the comparative guides and detailed protocols provided in this document, researchers can confidently assess the functional integrity of their bioconjugates and accelerate the development of novel therapeutics and research tools.
References
- 1. This compound, 42014-54-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
Safety Operating Guide
Navigating the Disposal of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The proper disposal of unused or waste chemical products is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate, a bifunctional linker commonly utilized in bioconjugation. Our focus is to empower you with the scientific rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and precision in your laboratory.
Understanding the Dual-Hazard Nature of the Compound
The key to safely managing the disposal of this compound lies in recognizing its dual chemical personality. This molecule contains two distinct functional groups that dictate its handling and disposal requirements:
-
The N-hydroxysuccinimide (NHS) Ester: This highly reactive group is designed to readily couple with primary amines on biomolecules.[1][2] However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[3] While this hydrolysis is a competing reaction during conjugation experiments, it can be harnessed as a deliberate inactivation step for disposal.
-
The 6-bromohexanoate Tail: The presence of a bromine atom classifies this compound as a halogenated organic substance. Halogenated organic wastes are subject to specific disposal regulations due to the potential formation of hazardous byproducts, such as dioxins and furans, during improper incineration.[4][5] Therefore, segregation from non-halogenated waste streams is mandatory.
This guide will address both of these features, providing a clear pathway for rendering the compound non-reactive and ensuring it enters the correct waste stream.
Core Principles of Safe Disposal: A Three-Pillar Approach
Our disposal strategy is built on three foundational pillars: Deactivation , Segregation , and Documentation . This systematic approach ensures that the chemical's reactivity is neutralized before it leaves the laboratory and that it is managed correctly by waste disposal professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
Adherence to a detailed, step-by-step protocol is paramount for safety and efficacy. The following sections provide explicit instructions for each phase of the disposal process.
Required Personal Protective Equipment (PPE)
Before initiating any chemical handling, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat must be worn.
All procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step 1: Chemical Deactivation (Quenching) of the NHS Ester
The primary goal of this step is to neutralize the reactive NHS ester. This is achieved by intentionally promoting its reaction with a quenching agent. Two effective methods are presented below.
Method A: Basic Hydrolysis with Sodium Hydroxide (for bulk solid waste or concentrated solutions)
This method utilizes a strong base to rapidly hydrolyze the NHS ester to the less reactive 6-bromohexanoic acid and N-hydroxysuccinimide.
Materials:
-
Waste this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips
-
Glass beaker or flask of appropriate size
-
Stir bar and stir plate
Procedure:
-
Dissolution: For every 1 gram of solid waste, add at least 10 mL of DMSO or DMF to a beaker and stir until fully dissolved. For waste in solution, proceed to the next step.
-
Initiate Hydrolysis: While stirring, slowly add the 1 M NaOH solution to the dissolved ester. A 2:1 molar excess of NaOH to the ester is recommended to drive the reaction to completion.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4-5 hours. This ensures complete hydrolysis of the NHS ester.[6]
-
Neutralization: After the incubation period, carefully neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl. Use pH paper to monitor the pH of the solution.
Method B: Quenching with an Amine Buffer (for dilute solutions or residual reaction mixtures)
This method uses a primary amine-containing buffer, such as Tris or glycine, to react with and cap any remaining NHS esters, forming stable, less reactive amides.[3][7][8][9]
Materials:
-
Waste solution containing this compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine solution
-
Glass beaker or flask of appropriate size
-
Stir bar and stir plate
Procedure:
-
Addition of Quenching Agent: To the waste solution, add the Quenching Buffer to a final concentration of 20-100 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.
-
Incubation: Stir the mixture for at least 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[8]
Step 2: Waste Segregation and Collection
Proper segregation is critical due to the halogenated nature of the compound.
Waste Container Specifications:
-
Use a designated, leak-proof waste container made of a compatible material. High-density polyethylene (HDPE) or glass containers are suitable.[10][11][12][13]
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .
Procedure:
-
Transfer: Carefully transfer the quenched (and neutralized, if using Method A) solution into the designated halogenated organic waste container.
-
Labeling: Ensure the waste container label is accurately and completely filled out. List all chemical constituents of the waste, including:
-
The quenched reaction products (e.g., 6-bromohexanoic acid, N-hydroxysuccinimide, Tris-adduct)
-
Any solvents used (e.g., DMSO, DMF, water)
-
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.
Step 3: Storage and Final Disposal
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for waste pickup requests.
Spill Management
In the event of a spill of solid this compound, avoid creating dust. Carefully sweep the material into a designated container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). All spill cleanup materials must be placed in a sealed container, labeled as halogenated hazardous waste, and disposed of according to the procedures outlined above.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By understanding the chemical principles that underpin the reactivity of this compound, you can confidently and safely navigate its disposal. The two-pronged approach of chemical deactivation followed by proper segregation into the halogenated waste stream ensures the safety of laboratory personnel and the protection of our environment. Always consult your institution's specific waste disposal guidelines and your Safety Data Sheet for the most current information.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. wku.edu [wku.edu]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cipax.com [cipax.com]
- 11. descoasia.com [descoasia.com]
- 12. astisensor.com [astisensor.com]
- 13. professionalplastics.com [professionalplastics.com]
Mastering the Handling of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher navigating the complexities of bioconjugation and drug development, 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate stands as a valuable bifunctional linker. Its N-hydroxysuccinimide (NHS) ester allows for the straightforward labeling of primary amines, while the terminal bromide provides a reactive site for nucleophilic substitution. However, the very reactivity that makes this compound a powerful tool in the laboratory necessitates a thorough understanding of its handling requirements to ensure the safety of personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural steps for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical properties.
Understanding the Risks: A Two-Fold Reactivity Profile
The primary hazards associated with this compound stem from its two key functional groups: the NHS ester and the bromoalkane.
-
The N-Hydroxysuccinimide Ester: This group is highly susceptible to hydrolysis, meaning it readily reacts with water. While this is the basis for its utility in labeling aqueous amine-containing molecules, it also means that atmospheric moisture can degrade the compound over time. From a safety perspective, NHS esters are known to be potential irritants.
-
The Bromoalkane: Alkylating agents, such as bromoalkanes, are a class of compounds that can react with nucleophiles in biological systems, including DNA. This reactivity is the foundation of their potential toxicity and irritant properties. Direct contact with skin or eyes, or inhalation of the powdered form, can lead to irritation.
A Material Safety Data Sheet (MSDS) for this compound from BroadPharm indicates that immediate action is required upon skin contact, underscoring its potential as a skin irritant[1]. Therefore, a robust PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
The Last Line of Defense: A Multi-Layered PPE Strategy
When handling this compound, a comprehensive suite of PPE is essential. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of the compound, especially when in solution, which could cause eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). | Prevents direct skin contact with the compound, which is a known skin irritant[1]. |
| Body Protection | A laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | A suitable respiratory mask (e.g., N95) should be worn when handling the solid, powdered form. | Avoids inhalation of the powdered compound, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the longevity of this moisture-sensitive reagent.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, handle it as a potential spill and wear appropriate PPE.
-
Confirm Identity: Verify that the product name, CAS number (42014-54-0), and other identifiers on the label match the order.
-
Moisture-Free Environment: Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Refrigeration: For long-term storage, keep the container at the recommended temperature, typically -20°C, to slow down potential degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table and workflow diagram above.
-
Weighing (Solid Form): When weighing the solid compound, do so in a fume hood and wear a respirator to avoid inhaling any airborne powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although unlikely with common organic solvents. Use anhydrous solvents to prevent hydrolysis of the NHS ester.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Do not dispose of unused this compound down the drain or in regular trash. It should be treated as hazardous chemical waste.
-
Quenching (Optional but Recommended): For residual amounts in reaction vessels, quenching the reactive NHS ester with a solution of a primary amine (e.g., a dilute solution of Tris or glycine) can be a good practice before disposal. This will convert the NHS ester to a more stable amide. However, the resulting mixture should still be disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EH&S) department for clarification.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize the unique chemical properties of this compound to advance their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
